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Arsenosiloxane I

Cat. No.: B103603
CAS No.: 18891-54-8
M. Wt: 792.7 g/mol
InChI Key: IISNDSYSGXYCRT-UHFFFAOYSA-N
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Description

Evolution of Organoarsenic and Organosilicon Chemistry

The development of arsenosiloxane chemistry is rooted in the independent but parallel evolution of organoarsenic and organosilicon chemistry.

Organoarsenic chemistry, the study of compounds with carbon-arsenic bonds, has a long and significant history. wikipedia.org One of the earliest synthetic organometallic compounds reported was the foul-smelling cacodyl (B8556844) in 1760. wikipedia.orgrsc.org This field gained further prominence with the development of Salvarsan, an early pharmaceutical that earned Paul Ehrlich a Nobel Prize. wikipedia.org Organoarsenic compounds have been explored for various applications, including as insecticides, herbicides, and fungicides, though their use has declined due to environmental and health concerns. wikipedia.org

Organosilicon chemistry, which focuses on compounds with carbon-silicon bonds, began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. wikipedia.orgnumberanalytics.com The field was significantly advanced by Frederic Kipping in the early 20th century, who synthesized a wide array of organosilicon compounds and coined the term "silicone." wikipedia.orgsbfchem.com The commercial production of silicone polymers, pioneered by James Franklin Hyde in 1940, revolutionized numerous industries due to their high thermal stability, water repellency, and electrical insulation properties. sbfchem.com

The convergence of these two fields led to the exploration of hybrid compounds, the arsenosiloxanes, which sought to combine the functionalities of both arsenic and silicon-based materials.

Nomenclature and Classification of Arsenosiloxane Systems

Compounds containing As-O-Si bonds are generally termed "arsenosilicates" or "arsenosiloxanes." semanticscholar.org A more specific nomenclature is often employed based on the oxidation state of the arsenic atom.

Arsenosiloxanes are classified based on the oxidation state of the arsenic atom, which is typically either +3 or +5. rsc.org Compounds containing arsenic in the +3 oxidation state are referred to as "silyl arsenites," while those with arsenic in the +5 oxidation state are known as "silyl arsenates." semanticscholar.org The geometry around the arsenic atom differs accordingly, with As(III) compounds often exhibiting a trigonal pyramidal geometry. vulcanchem.com

The synthesis of Arsenic(V) arsenosiloxanes, such as tris(trialkylsilyl) arsenates(V), can be achieved through reactions of silver arsenate(V) with chlorotrialkylsilanes or from arsenic acid and hexaalkyldisilazanes. researchgate.netresearchgate.net For instance, while the triethylsilyl ester is stable, the trimethylsilyl (B98337) ester can undergo condensation to form hexamethyldisiloxane (B120664) and trimethylsilylpolyarsenates(V). researchgate.netresearchgate.net The synthesis of Arsenic(III) arsenosiloxanes, like tris(trimethylsilyl) arsenite(III), can be accomplished by reacting arsenic trichloride (B1173362) (AsCl3) with sodium trimethylsilanolate (NaOSiMe3). researchgate.netresearchgate.net

A significant portion of arsenosiloxane research has focused on the synthesis and characterization of cyclic and cage-structured compounds. semanticscholar.org These complex architectures are often formed through condensation reactions. An example of a cage-structured arsenosiloxane is the compound [As(OSiPh2O)3As]. semanticscholar.org The structural details of these molecules are often elucidated using X-ray crystallography. For instance, the crystal structure of tetrakis(trimethylsilyl) diarsenate(V) reveals centrosymmetrical dimers with two edge-sharing AsO6 octahedra bridged by two AsO4 tetrahedra. researchgate.netresearchgate.net

Arsenosiloxane I, with the chemical name 3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-1,5-diarsa-3,7,10-trisilabicyclo[3.3.3]undecane, is a prime example of a cage-structured arsenosiloxane. chemindex.com Its structure is a cyclic triester of diphenylsilanediol (B146891) and arsenic acid. chembuyersguide.com

Beyond discrete cyclic and cage compounds, research has also explored the formation of polymeric and oligomeric arsenosiloxanes. archive.org These materials were investigated for their potential as high-temperature stable polymers. archive.org However, in many instances, the resulting products were found to be telomers with a limited number of repeating units rather than high molecular weight polymers. archive.org The synthesis of these larger structures often involves the condensation of functionally substituted organosilicon and organoarsenic precursors. vdoc.pub

Historical Context of Arsenosiloxane Research

The investigation of arsenosiloxanes appears to have gained traction as part of a broader interest in inorganic and organometallic polymers with high-temperature stability. Conferences in the late 1950s and early 1960s highlighted research into various metallosiloxane polymers, including those containing arsenic, aluminum, and tin. dtic.mil While the stability of some of these polymers was good, achieving high molecular weights proved to be a significant challenge. dtic.mil

Early work by researchers such as Hubert Schmidbaur and his colleagues in the early 1990s systematically investigated the formation and decomposition of trialkylsilyl arsenates and arsenites, contributing significantly to the fundamental understanding of arsenosiloxane chemistry. l-i-c.org Their work included the synthesis and structural characterization of various arsenosiloxane compounds. researchgate.netresearchgate.net

Detailed Research Findings

This compound

PropertyValueSource
CAS Number 18891-54-8 chemindex.com
Molecular Formula C36H30As2O6Si3 chemindex.com
Molecular Weight 792.7195 g/mol chemindex.com
Synonyms DIPHENYLSILANEDIOL-ARSENIC ACID CYCLIC TRIESTER; 3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-1,5-diarsa-3,7,10-trisilabicyclo[3.3.3]undecane chemindex.com
Physical State White crystalline powder chembuyersguide.com
Melting Point 194-195 °C chembuyersguide.com
Boiling Point 640.5 °C at 760 mmHg chemindex.com
Flash Point 275.2 °C chemindex.com
Vapor Pressure 1.34E-15 mmHg at 25 °C chemindex.com
Application Arsenic dopant chembuyersguide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30As2O6Si3 B103603 Arsenosiloxane I CAS No. 18891-54-8

Properties

IUPAC Name

3,3,7,7,10,10-hexakis-phenyl-2,4,6,8,9,11-hexaoxa-1,5-diarsa-3,7,10-trisilabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30As2O6Si3/c1-7-19-31(20-8-1)45(32-21-9-2-10-22-32)39-37-41-46(33-23-11-3-12-24-33,34-25-13-4-14-26-34)42-38(40-45)44-47(43-37,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISNDSYSGXYCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]2(O[As]3O[Si](O[As](O2)O[Si](O3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30As2O6Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901100472
Record name Arsenosiloxane I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901100472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

792.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18891-54-8
Record name Arsenosiloxane I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901100472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Arsenosiloxane Compounds

Preparation of Arsenosiloxane Precursors

The synthesis of stable and reactive precursors is a foundational aspect of arsenosiloxane chemistry. Silyl (B83357) arsenites and silyl arsenates serve as crucial building blocks for constructing more complex arsenosiloxane structures.

Silyl arsenites are trivalent arsenic compounds that have been extensively studied as precursors for arsenosiloxanes. A primary method for their synthesis involves the reaction of arsenic(III) oxide (As₂O₃) with a silylating agent, such as hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃) or hexamethyldisilazane (B44280) ([(CH₃)₃Si]₂NH). The reaction with hexamethyldisiloxane, for example, yields tris(trimethylsilyl) arsenite ([(CH₃)₃SiO]₃As), a key starting material. This reaction is typically carried out at elevated temperatures, and the product is a distillable liquid. Another approach involves the reaction between arsenic trichloride (B1173362) (AsCl₃) and sodium silanolates.

Key Synthetic Reactions for Silyl Arsenites

Reactant 1 Reactant 2 Product Conditions
Arsenic(III) oxide (As₂O₃) Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) Tris(trimethylsilyl) arsenite ([(CH₃)₃SiO]₃As) Heating
Diarsenic trioxide (As₂O₃) Hexamethyldisilazane ([(CH₃)₃Si]₂NH) Tris(trimethylsilyl) arsenite ([(CH₃)₃SiO]₃As) Not specified

Silyl arsenates, which are pentavalent arsenic compounds, also function as important precursors. Their synthesis often starts from arsenic(V) oxide (As₂O₅). The reaction of arsenic(V) oxide with hexamethyldisiloxane can produce tris(trimethylsilyl) arsenate ([(CH₃)₃SiO]₃AsO). This process may require the presence of a catalyst to proceed efficiently. An alternative synthesis route is the oxidation of silyl arsenites. For instance, tris(trimethylsilyl) arsenite can be oxidized to tris(trimethylsilyl) arsenate using suitable oxidizing agents.

Key Synthetic Reactions for Silyl Arsenates

Reactant 1 Reactant 2 Product Conditions
Arsenic(V) oxide (As₂O₅) Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) Tris(trimethylsilyl) arsenate ([(CH₃)₃SiO]₃AsO) Catalytic amounts of H₂SO₄

Direct Synthesis Approaches

Direct synthesis methods aim to form the As-O-Si bond without necessarily isolating the silyl arsenite or arsenate precursors. These techniques are often more atom-economical and can provide more direct access to the target arsenosiloxane structures.

Condensation reactions are a fundamental approach to forming the As-O-Si linkage. These reactions typically involve the elimination of a small molecule, such as water. A classic example is the reaction between an arsenic acid or its derivatives and a silanol (B1196071) (R₃SiOH). For instance, arsenous acid (H₃AsO₃) can react with a trialkylsilanol to form an arsenosiloxane, with the elimination of water. The specific structure of the resulting arsenosiloxane can be influenced by the stoichiometry of the reactants and the reaction conditions.

The reaction between arsenic halides and various silicon-containing species with oxygen ligands is a versatile method for creating As-O-Si bonds. Arsenic trichloride (AsCl₃) is a common starting material and can react with silanols (R₃SiOH) or their alkali metal salts, silanolates (R₃SiOM, where M is an alkali metal). The reaction with a silanol proceeds with the elimination of hydrogen chloride (HCl), while the reaction with a silanolate results in the formation of an alkali metal halide salt as a byproduct. These reactions provide a direct pathway to arsenosiloxanes with varying degrees of substitution at the silicon and arsenic centers.

Disilazanes, particularly hexamethyldisilazane ([(CH₃)₃Si]₂NH), have emerged as effective reagents for the synthesis of arsenosiloxanes. They can react with arsenic oxides, such as arsenic(III) oxide, to form silyl arsenites, which can then be used to build arsenosiloxane chains. The driving force for this reaction is the formation of volatile ammonia (B1221849) (NH₃). The use of disilazanes offers a clean reaction pathway, as the primary byproduct is easily removed from the reaction mixture. This method is particularly valuable for the synthesis of silyl arsenites under relatively mild conditions.

Strategies for Specific Arsenic Oxidation States

The properties and reactivity of arsinosiloxanes are highly dependent on the oxidation state of the arsenic atom. Therefore, controlled synthesis methods are employed to selectively produce compounds with arsenic in either the +3 or +5 oxidation state.

The synthesis of arsinosiloxane systems featuring arsenic in the +3 oxidation state often starts with arsenic(III) precursors. A common precursor is arsenic trichloride (AsCl₃), which can be prepared by treating arsenic(III) oxide (As₂O₃) with hydrogen chloride. wikipedia.orgwikipedia.org Another method involves the reaction of arsenic(III) oxide with thionyl chloride. wikipedia.org Arsenic triiodide (AsI₃) also serves as a valuable starting material, offering advantages such as lower toxicity and greater stability in air compared to arsenic trichloride. scielo.br

The core of the synthesis involves the reaction of these arsenic(III) halides with organosilanols, such as trimethylsilanol (B90980) ((CH₃)₃SiOH) or diphenylsilanediol (B146891) ((C₆H₅)₂Si(OH)₂). The reaction proceeds via the elimination of a hydrogen halide, forming the As-O-Si bond. For instance, the reaction between arsenic trichloride and three equivalents of a silanol would yield a tris(siloxy)arsine.

A key aspect of synthesizing As(III) systems is preventing oxidation to the more stable As(V) state. This is typically achieved by carrying out the reactions under an inert atmosphere, such as nitrogen or argon, and using deoxygenated solvents. The choice of reactants and reaction conditions is critical to favor the formation of the desired As(III) arsinosiloxane. The reaction of sodium arsenite with glutathione (B108866) (GSH) in solution has been shown to form an As(SG)₃ complex, demonstrating the affinity of As(III) for thiol groups. nih.gov

Table 1: Key Precursors for Arsenic(III) Arsinosiloxane Synthesis

Precursor Formula Key Features
Arsenic Trichloride AsCl₃ Highly reactive, common starting material. wikipedia.org
Arsenic Triiodide AsI₃ Less toxic and more air-stable than AsCl₃. scielo.br

The synthesis of arsinosiloxanes with arsenic in the +5 oxidation state typically involves starting with pentavalent arsenic compounds. Arsenic pentoxide (As₂O₅) and arsenic acid (H₃AsO₄) are common precursors. nih.gov The reaction of these compounds with silanols can lead to the formation of arsenate esters of silanols, which are analogous to phosphate (B84403) esters.

An alternative approach involves the controlled oxidation of pre-formed As(III) arsinosiloxanes. Oxidizing agents such as hydrogen peroxide (H₂O₂) or organic peroxides can be used. However, this method requires careful control to avoid cleavage of the As-O-Si bond. The reaction of arsenate with glutathione has been observed to initially oxidize glutathione, and under certain molar ratios, can lead to the formation of arsenic-glutathione complexes. nih.gov

Recent research has also explored the synthesis of arsenic-containing lipids with As(V), highlighting the interest in this oxidation state. nih.gov The synthesis of molecularly imprinted polymers for the selective adsorption of As(V) has also been developed, indicating methods to selectively interact with pentavalent arsenic. mdpi.com

Table 2: Common Precursors for Arsenic(V) Arsinosiloxane Synthesis

Precursor Formula Key Features
Arsenic Pentoxide As₂O₅ A common starting material for As(V) compounds. nih.gov

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity and stereoselectivity are crucial concepts in the synthesis of complex molecules, including arsinosiloxanes, as they determine the specific arrangement of atoms and functional groups in the final product. egrassbcollege.ac.in

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. youtube.com In the context of arsinosiloxane synthesis, this could involve the selective reaction of an arsenic precursor with a specific hydroxyl group on a polyfunctional silane (B1218182) or siloxane. For instance, in the reaction of an arsenic halide with a diol-containing siloxane, regioselectivity would dictate which hydroxyl group reacts preferentially. This can be influenced by factors such as steric hindrance and the electronic nature of the substituents on the silicon atom. egrassbcollege.ac.in

Stereoselectivity is the preferential formation of one stereoisomer over another. egrassbcollege.ac.in If the silicon or arsenic atom in the arsinosiloxane is a stereocenter, controlling the stereochemistry becomes important. This is particularly relevant when synthesizing chiral arsinosiloxanes. Chiral auxiliaries or catalysts can be employed to induce stereoselectivity, leading to the formation of a specific enantiomer or diastereomer. While specific examples for arsinosiloxanes are not abundant in the provided search results, the principles of stereoselective synthesis, such as those applied in the synthesis of other complex molecules, would be applicable. beilstein-journals.orgorganic-chemistry.org

Achieving high levels of regio- and stereocontrol in arsinosiloxane synthesis can be challenging but is essential for creating materials with well-defined structures and, consequently, predictable properties.

Polymerization Pathways for High Molecular Weight Arsenosiloxanes

The formation of high molecular weight arsinosiloxanes is typically achieved through polymerization reactions. Condensation polymerization is a primary route for synthesizing these polymers.

The controlled synthesis of polymers with specific architectures and molecular weights, often referred to as living or controlled polymerization, presents several challenges in the context of arsinosiloxanes. nih.govnih.gov

Side Reactions: The reactivity of the As-O bond can lead to undesirable side reactions, such as hydrolysis or redistribution reactions, which can disrupt the polymer chain growth and lead to a broad molecular weight distribution.

Steric Hindrance: The bulky nature of some siloxane monomers and the arsenic centers can create steric hindrance, which may impede the polymerization process and limit the achievable molecular weight. mdpi.com

Control over Architecture: Achieving specific polymer architectures, such as block copolymers or star polymers, requires precise control over the initiation and propagation steps, which can be difficult to achieve with highly reactive arsenic-containing monomers. nih.gov

These challenges highlight the need for careful optimization of reaction conditions and the development of more robust catalyst systems for the controlled polymerization of arsinosiloxanes.

Condensation polymerization is a step-growth process where monomers react to form larger structural units while releasing smaller molecules such as water or hydrogen chloride. savemyexams.comscience-revision.co.uklibretexts.org In the context of arsinosiloxanes, this typically involves the reaction of a difunctional arsenic compound with a difunctional siloxane.

For example, the reaction of a dihalotrialkylarsine with a disilanol (B1248394) would proceed via the elimination of a hydrogen halide to form a linear polymer chain with repeating arsinosiloxane units. The general reaction can be represented as:

n R₂AsX₂ + n HO-SiR'₂-OH → [-As(R₂) -O-Si(R'₂) -O-]n + 2n HX

The molecular weight of the resulting polymer is dependent on the stoichiometry of the reactants and the extent of the reaction. uomustansiriyah.edu.iq To achieve high molecular weight polymers, it is crucial to have a precise 1:1 molar ratio of the functional groups and to drive the reaction to high conversion, often by removing the small molecule byproduct. uomustansiriyah.edu.iq

The properties of the resulting arsinosiloxane polymer, such as its thermal stability, flexibility, and refractive index, can be tailored by varying the organic substituents (R and R') on the arsenic and silicon atoms.

Table 3: Comparison of Polymerization Concepts

Polymerization Type Key Characteristics Relevance to Arsenosiloxanes
Addition Polymerization Monomers add to one another in such a way that the polymer contains all the atoms of the monomer unit. science-revision.co.uk Not the primary method for arsinosiloxanes.

| Condensation Polymerization | Involves the reaction between functional groups of monomers. A small molecule, such as water, is eliminated for each bond formed. savemyexams.comstudymind.co.uk | The main pathway for synthesizing high molecular weight arsinosiloxanes. |


Structural Elucidation and Advanced Characterization of Arsenosiloxane Frameworks

Crystallographic Analysis of Molecular Architectures

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for the structural determination of crystalline materials, including arsenosiloxane frameworks. uhu-ciqso.escarleton.edu This non-destructive technique provides detailed information about the internal lattice, such as unit cell dimensions and the precise positions of atoms. carleton.edu The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. uni-ulm.de This analysis yields the fundamental structural parameters of the molecule. uol.de The knowledge of crystal structures for molecular compounds containing As-O-Si bonds was historically limited, which has spurred further research into their synthesis and structural characterization. semanticscholar.org

The analysis of diffraction data allows for the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. For example, the detailed structural study of specific arsenosiloxane compounds reveals their unique packing in the solid state. The compound PhAs(O)(OH)(OSiPh₃) crystallizes in a manner where monomer units are joined by hydrogen bonds to form a dimer about an inversion center. researchgate.net Such detailed structural information is cataloged in crystallographic databases like the Cambridge Structural Database (CSD) and Pearson's Crystal Data, which serve as critical resources for chemists. researchgate.netcrystalimpact.comqueensu.ca

A selection of arsenosiloxane compounds and their determined crystallographic data is presented below.

Compound/SystemCrystal SystemSpace GroupReference
PhAs(O)(OH)(OSiPh₃)TriclinicP-1 researchgate.net
As₂(OSiPh₂)₂OMonoclinicP2₁/n semanticscholar.org

Table 1: Crystallographic Data for Select Arsenosiloxane Compounds.

The geometric parameters of the As-O-Si linkage are a key feature of arsenosiloxane structures. The As-O-Si bond angle can vary significantly, for instance, ranging from 128.5(4)° to 146.94(11)° in different compounds. semanticscholar.org In the dimeric structure of PhAs(O)(OH)(OSiPh₃), the As-O-Si angle was determined to be a notably large 140.79(12)°. researchgate.net

CompoundAs-O-Si Bond Angle (°)As-O Bond Distance (Å)Si-O Bond Distance (Å)Reference
As(OSiPh₃)₃133.15, 144.12, 146.941.728(2)1.649(2)-1.660(2) semanticscholar.org
As₂(OSiPh₂)₂O133.0(2), 136.6(2)1.781(3)1.628(4) semanticscholar.org
PhAs(O)(OH)(OSiPh₃)140.79(12)1.7086(17) (As-OSi)1.63 (approx.) researchgate.net

Table 2: Selected Bond Angles and Distances in Arsenosiloxane Compounds.

Molecular Geometry and Coordination Environment of Arsenic Centers

The oxidation state of the arsenic atom profoundly influences its coordination geometry within the arsenosiloxane framework.

In arsenosiloxanes containing trivalent arsenic (As(III)), the arsenic center typically exhibits a pyramidal coordination geometry. semanticscholar.org This is characteristic of As(III) compounds due to the presence of a stereochemically active lone pair of electrons. The O-As-O bond angles in such compounds are generally in the range of 97° to 101°. semanticscholar.org For example, in a cyclic silyl (B83357) arsenite, the O-As-O angles were found to be in the range of 97.6(3)° to 100.4(3)°, with a mean value of 99.1°, which is typical for this geometry. semanticscholar.org Similarly, in another As(III) compound, PhAs(OSiPh₃)₂, the geometry at the arsenic atom is trigonal pyramidal. researchgate.net

For pentavalent arsenic (As(V)), the coordination environment is different. As(V) centers in arsenosiloxanes, often found in silyl arsenates, typically adopt a tetrahedral geometry. researchgate.net An example is the compound PhAs(O)(OH)(OSiPh₃), where the monomer unit features a tetrahedral AsO₃CPh entity. researchgate.net In this structure, the three oxygen atoms and one carbon atom are bonded to the central arsenic atom. researchgate.net While less common in simple molecular arsenosiloxanes, octahedral coordination around arsenic can be found in more complex structures, though specific examples in As(V)-O-Si frameworks are not as frequently cited as tetrahedral ones. researchgate.net

Elucidation of Cyclic and Cage Structures

Analysis of Ring Conformations

Cyclic arsenosiloxanes, like other cyclic compounds, adopt non-planar conformations to minimize ring strain, which arises from the deviation of bond angles from their ideal values and torsional strain from the eclipsing of substituents. The most common and stable conformation for a six-membered ring is the "chair" conformation, which effectively minimizes both angle and torsional strain.

A notable example is the six-membered C3AsO2 ring in the compound [OCMe2CH2C(H)MeO]AsOSiPh3. X-ray crystallographic analysis reveals that this ring adopts a chair conformation. semanticscholar.org In this arrangement, the oxygen atom of the triphenylsiloxy (-OSiPh3) group occupies an axial position. semanticscholar.org The conformation of such rings is not rigid, and variations in the orientation of substituent groups can occur, as evidenced by the presence of two crystallographically independent molecules in the unit cell of this compound, which differ in the torsion angles involving the As-O-Si linkage. semanticscholar.org

The stability of different conformations is a balance between minimizing angle strain, torsional strain, and steric hindrance between substituents. For instance, in cyclohexane, the chair conformation is significantly more stable than the boat conformation due to lower torsional and steric strain. fiveable.meiscnagpur.ac.in While specific energy differences for arsenosiloxane ring conformations are not extensively documented, the principles of conformational analysis derived from cycloalkanes and other heterocyclic systems provide a robust framework for understanding their behavior. fiveable.mewou.edudalalinstitute.com

Table 1: Conformational Details of a Six-Membered Arsenosiloxane Ring

CompoundRing SystemConformationKey Feature
[OCMe2CH2C(H)MeO]AsOSiPh3C3AsO2ChairAxial orientation of the -OSiPh3 group's oxygen. semanticscholar.org

Structural Characterization of Polycyclic and Oligomeric Species

Beyond simple cyclic structures, arsenosiloxanes can form more complex polycyclic and oligomeric cage structures. These molecules are of significant interest due to their well-defined, three-dimensional architectures.

An example of a cage compound is As(OSiPh2O)3As, which features a complex framework built around arsenic and silicon-oxygen units. semanticscholar.org Another significant finding is the formation of tetrakis(trimethylsilyl) diarsenate(V), which, in the solid state, exists as a centrosymmetric dimer. This dimer features a cage-like structure containing two edge-sharing AsO6 octahedra that are bridged at their apexes by two AsO4 tetrahedra. This intricate arrangement highlights the ability of arsenosiloxane units to assemble into high-order, symmetrical structures.

The synthesis of novel arsenosilicates has also yielded cage compounds such as (PhAsO)2(But2SiO)2, which possesses a cage structure confirmed by X-ray crystallography. semanticscholar.org The characterization of these cage compounds is crucial for understanding the fundamental principles of their self-assembly and for the potential design of new materials with specific structural and functional properties.

Table 2: Examples of Polycyclic and Oligomeric Arsenosiloxanes

Compound/SpeciesStructural TypeKey Structural Features
Tetrakis(trimethylsilyl) diarsenate(V) DimerCage-like DimerTwo edge-sharing AsO6 octahedra bridged by two AsO4 tetrahedra.
As(OSiPh2O)3AsCage CompoundPolycyclic framework containing As-O-Si linkages. semanticscholar.org
(PhAsO)2(But2SiO)2Cage CompoundCage structure confirmed by X-ray diffraction. semanticscholar.org

Comparative Structural Investigations of Arsenosiloxane Derivatives

The structural framework of arsenosiloxanes can be systematically modified by introducing different substituents on either the arsenic or silicon atoms. Comparative analysis of these derivatives provides valuable insights into how these changes influence molecular geometry and intermolecular interactions.

The trimethylsilyl (B98337) ester of arsenic acid, tris(trimethylsilyl) arsenate(V), is unstable and undergoes condensation to form polyarsenates, while the corresponding triethylsilyl ester is stable. This difference in reactivity highlights the influence of the alkylsilyl group on the properties of the arsenosiloxane.

A structural comparison can be made between simple arsenosiloxanes and their more complex counterparts. For example, the As-O-Si bond angle in various compounds can be compared to understand the flexibility of this linkage. In the cage compound As(OSiPh2O)3As, the mean O-Si-O angle is 111.1°, which can be compared to the wide range of Si-O-Si angles (90° to 180°) observed in different siloxanes. semanticscholar.org Similarly, the O-As-O bond angles in cyclic systems can be compared with those in acyclic or cage compounds to assess the impact of ring strain. In the chair conformation of [OCMe2CH2C(H)MeO]AsOSiPh3, the O-As-O angles range from 97.6(3)° to 100.4(3)°. semanticscholar.org

Reactivity and Reaction Mechanisms of Arsenosiloxane Compounds

Thermal Stability and Decomposition Pathways

The thermal stability of arsenosiloxane compounds is a critical parameter that dictates their applicability in high-temperature environments. The decomposition of these materials is a complex process involving various bond scission and rearrangement reactions.

Table 1: General Influence of Arsenic Oxidation State on Compound Stability

Oxidation StateGeneral Stability CharacteristicsImplication for Arsenosiloxanes
As(V)Potent oxidizer, less stable than P(V) and Sb(V) wikipedia.orgPotentially lower thermal stability
As(III)Typically more stable, pyramidal geometry wikipedia.orgPotentially higher thermal stability

Note: This table provides a generalized overview based on the known chemistry of arsenic compounds.

Upon heating, arsenosiloxane compounds can undergo condensation and elimination reactions, leading to changes in their molecular structure. These reactions are analogous to those observed in polysiloxanes, where thermal stress can induce Si-O bond scission and rearrangement to form cyclic oligomers. researchgate.net In branched polysiloxanes, a branched structure can promote the formation of crosslinked solid residues at elevated temperatures. researchgate.net

The kinetics of condensation for silicates, which can serve as a model, are complex and involve multiple individual reaction rates. nih.gov Condensation can occur between different molecules and particles, and the rates are influenced by factors such as pH. nih.govsemanticscholar.org

The thermal degradation of polysiloxanes in an inert atmosphere typically proceeds through depolymerization, yielding volatile cyclic oligomers of low molecular weight. primescholars.com The proposed mechanisms for this degradation include unzipping, random scission, and externally catalyzed pathways. primescholars.com In the presence of oxygen, a radical mechanism predominates. primescholars.com For poly(dimethylsiloxane), the main thermal degradation products are cyclic siloxanes, with hexamethylcyclotrisiloxane (B157284) being a major product. gla.ac.uk

For arsenosiloxanes, the decomposition would likely involve the cleavage of the As-O and Si-O bonds. The analysis of decomposition products can be effectively carried out using techniques like gas chromatography-mass spectrometry (GC-MS) and ion chromatography-electrospray ionization-mass spectrometry. rsc.org Evolved gas analysis, often coupled with thermogravimetric analysis (TGA), is a powerful tool for identifying the volatile products released during decomposition and thus elucidating the decomposition mechanism. youtube.com

Table 2: Potential Decomposition Products of Arsenosiloxane I

Product TypePotential ExamplesAnalytical Technique
Volatile Arsenic CompoundsArsenic oxides (e.g., As₂O₃), ArsinesGC-MS, TGA-MS
Cyclic SiloxanesHexamethylcyclotrisiloxane, Octamethylcyclotetrasiloxane (B44751)GC-MS
Crosslinked ResidueInorganic network of As, Si, and OTGA, Elemental Analysis

Note: This table is speculative and based on the decomposition of related organosilicon and arsenic compounds.

Reactions with Protic and Aprotic Reagents

The reactivity of the As-O-Si linkage is also evident in its interactions with protic and aprotic reagents. Protic solvents, such as water and alcohols, can participate in hydrolysis reactions, while aprotic solvents can influence reaction rates and mechanisms through solvation effects.

The solubility of the first four simple alcohols in water is high, but it decreases as the length of the hydrocarbon chain increases. youtube.com Alcohols can react with various reagents, leading to substitution, dehydration, or oxidation, depending on the reaction conditions. britannica.commsu.edu For instance, primary and secondary alcohols can be converted to alkyl halides via an Sₙ2 mechanism. libretexts.org

Aprotic solvents, which lack O-H or N-H bonds, are incapable of forming hydrogen bonds. quora.com Polar aprotic solvents like DMSO are often used in Sₙ2 reactions because they can stabilize the transition state. quora.com The choice of solvent can significantly impact the reaction pathway, with polar aprotic solvents generally favoring Sₙ2 reactions. libretexts.org

Nucleophilic and Electrophilic Reactivity at As-O-Si Linkages

The As-O-Si linkage is susceptible to both nucleophilic and electrophilic attack due to the polar nature of the bonds. The difference in electronegativity between arsenic, silicon, and oxygen creates partial positive charges on the arsenic and silicon atoms, making them electrophilic centers, while the oxygen atom possesses nucleophilic character.

A nucleophilic attack involves an electron-rich species (the nucleophile) donating a pair of electrons to an electron-poor species (the electrophile). youtube.com In the context of the As-O-Si bond, a nucleophile could attack either the silicon or the arsenic atom. Nucleophilic addition to a carbonyl group, for example, results in a change in hybridization from sp² to sp³ at the carbonyl carbon. libretexts.org While chemically it is the nucleophile that attacks the electrophile, the terminology can sometimes be a matter of reference, especially when the substrate itself is the nucleophile. reddit.com

Electrophilic aromatic substitution (SₑAr) is a well-known reaction where an electrophile replaces an atom (usually hydrogen) on an aromatic ring. wikipedia.org In the case of unsaturated silanes, electrophilic attack can occur, leading to the incorporation of an allyl or vinyl group at the electrophilic center after the loss of the silyl (B83357) group. wikipedia.org

The activation of a Si-B bond through copper-catalyzed transmetalation can generate silicon nucleophiles that add to imine electrophiles. nih.gov

Kinetic Studies of Arsenosiloxane Reactions

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. For arsenosiloxane compounds, kinetic data on reactions such as hydrolysis and condensation provide valuable insights into their reactivity.

The hydrolysis of alkoxysilanes, a process analogous to the hydrolysis of the As-O-Si bond, has been extensively studied. The reaction kinetics are influenced by various factors, including the structure of the alkoxysilane, solvent properties, and the presence of catalysts. nih.gov The hydrolysis rate constants for TEOS (tetraethoxysilane) in an alkaline medium have been reported to be in the range of 1.4 to 8 x 10⁴ s⁻¹. nih.gov The condensation reaction rates for ortho-silicic acid have been found to range from 1.5 × 10⁻⁸ to 3 × 10⁻⁶ mM⁻² s⁻¹ depending on the pH. semanticscholar.org

The hydrolysis of aminotriethoxy silane (B1218182) (APTS) was found to proceed in two steps with different rate constants and activation energies. nih.gov The hydrolysis of various silane coupling agents has been investigated under acidic conditions, revealing different kinetic behaviors depending on the functional groups present. researchgate.net

Table 3: Kinetic Data for Related Silane Hydrolysis and Condensation Reactions

Compound/SystemReaction TypeRate ConstantConditions
TEOSHydrolysis1.4 to 8 x 10⁴ s⁻¹Alkaline medium
Ortho-silicic acidCondensation1.5 × 10⁻⁸ to 3 × 10⁻⁶ mM⁻² s⁻¹pH 3.4–6.8
APTSHydrolysis (initial step)2.77 x 10⁻⁴ s⁻¹25 °C, deuterated ethanol
APTSHydrolysis (secondary step)0.733 x 10⁻⁴ s⁻¹25 °C, deuterated ethanol

Source: nih.govsemanticscholar.org

These data from related silicon compounds provide a framework for understanding the potential kinetic behavior of arsenosiloxane reactions, although specific studies on this compound are needed for a precise quantitative assessment.

Arbuzov and Retro-Arbuzov Type Rearrangements in Arsenosiloxane Systems

The Arbuzov reaction and its reverse, the retro-Arbuzov reaction, are well-established and significant transformations in organophosphorus chemistry. These reactions typically involve the conversion of a trivalent phosphorus ester to a pentavalent phosphonate (B1237965) through reaction with an alkyl halide, and the reverse process. The analogous reactions in organoarsenic chemistry, while less common, have been a subject of investigation. A comprehensive review by B.E. Abalonin in 1991 correlated the results of studies on Arbuzov and retro-Arbuzov type reactions involving esters of arsinous acid, as well as tertiary arsine oxides and sulfides. core.ac.uk

The general mechanism for the Arbuzov rearrangement in phosphorus compounds involves the nucleophilic attack of the trivalent phosphorus on an alkyl halide, forming a phosphonium (B103445) salt intermediate. This is followed by the nucleophilic attack of the displaced halide ion on one of the alkoxy carbons of the phosphonium salt, leading to the formation of a pentavalent phosphorus compound and an alkyl halide. organic-chemistry.orgwikipedia.orgjk-sci.commdpi.com

In arsenosiloxane systems such as this compound, which contains As-O-Si linkages, the arsenic atom is in a trivalent state and possesses a lone pair of electrons, making it potentially nucleophilic. An Arbuzov-type rearrangement could theoretically be initiated by the reaction of the arsenosiloxane with an alkyl halide. The reaction would likely proceed through an arsonium (B1239301) salt intermediate. The subsequent steps would depend on the relative strengths of the As-O, Si-O, and Si-C bonds, as well as the nature of the organic substituents.

Conversely, a retro-Arbuzov type reaction in an appropriate pentavalent organoarsenic precursor could potentially lead to the formation of an arsenosiloxane. This would involve the cleavage of an arsenic-carbon bond and the formation of an As-O bond.

Detailed studies on these specific rearrangements in arsenosiloxane systems are not widely available in recent literature. However, the work on esters of arsinous acid and tertiary arsine oxides and sulfides provides a foundational understanding. core.ac.uk For instance, the reactivity of tertiary arsine sulfides with alkyl halides demonstrates the nucleophilicity of the sulfur atom, which is analogous to the oxygen in an arsenosiloxane. libretexts.orglibretexts.orgpressbooks.pub

Reactant TypeElectrophileProposed IntermediatePotential ProductKey Factors Influencing Reactivity
Ester of Arsinous AcidAlkyl HalideQuasi-arsonium saltArsinateNature of the alkyl group, strength of the As-O bond
Tertiary Arsine OxideAlkyl HalideOxyarsonium saltAlkoxyarsonium halideBasicity of the arsine oxide, nature of the alkyl halide
Tertiary Arsine SulfideAlkyl HalideThioarsonium saltAlkylthioarsonium halideNucleophilicity of the sulfur atom, solvent effects

Reactivity under High Pressure Conditions

The study of chemical reactions under high-pressure conditions is a specialized field that can reveal novel reaction pathways and lead to the formation of unique materials. nih.gov High pressure can significantly alter molecular geometries, bond lengths, and electronic structures, thereby influencing chemical reactivity. nih.gov

Currently, there is a notable lack of specific research on the reactivity of arsenosiloxane compounds, including this compound, under high-pressure conditions. However, insights can be gleaned from studies on related systems. For instance, high-pressure investigations of arsine (AsH₃) have shown that it undergoes dimerization and decomposition. aps.org This suggests that the As-H bonds are susceptible to pressure-induced transformations. In the case of arsenosiloxanes, the As-O and Si-O bonds would be under significant stress at high pressures.

Furthermore, studies on the pressure-induced decomposition of other complex molecules, such as boric acid, demonstrate that high pressure can facilitate chemical reactions like dehydration. nih.gov It is plausible that under extreme pressure, this compound could undergo decomposition, potentially leading to the formation of arsenic oxides, silicon oxides, and organic byproducts. The specific decomposition pathway would depend on the relative strengths of the various bonds within the molecule and the stability of the potential products at high pressure.

Research on the thermal stability of siloxanes has shown that the Si-O bond is generally robust, though it can be cleaved at very high temperatures. polimi.it High pressure could potentially lower the temperature required for such bond cleavage.

Given the absence of experimental data, the following table presents hypothetical data to illustrate the types of parameters and potential observations that would be relevant in a high-pressure study of an arsenosiloxane.

Pressure (GPa)Temperature (°C)Observed PhenomenonPotential ProductsAnalytical Technique
525(Hypothetical) Phase transitionPolymorph of this compoundX-ray Diffraction
10100(Hypothetical) Onset of decompositionArsenic oxides, siloxanesRaman Spectroscopy
20200(Hypothetical) Complete decompositionAs₂O₃, SiO₂, organic fragmentsMass Spectrometry

Note: The data in this table is purely hypothetical and for illustrative purposes, as experimental studies on the high-pressure reactivity of arsenosiloxanes are not currently available in the public domain.

Advanced Analytical Methodologies for Arsenosiloxane Research

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for the separation of arsenosiloxanes from complex mixtures and for their quantification. The choice of technique depends on the volatility, polarity, and molecular weight of the target analytes.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable arsenic compounds. nih.gov For arsenosiloxanes, GC can be employed to separate different oligomers or to isolate the compound from reaction byproducts. The effectiveness of GC separation is highly dependent on the stationary phase of the column and the operating conditions. acs.org

Key aspects of GC analysis for arsenosiloxane compounds include:

Derivatization: To increase volatility and thermal stability, arsenosiloxanes may require derivatization. Reagents like 2,3-dimercapto-1-propanol (BAL) can be used to create more volatile arsenic derivatives suitable for GC analysis. nih.gov

Columns: Packed columns with stationary phases like Chromosorb W have been used for the separation of organoarsines. acs.org Capillary columns with various polysiloxane-based stationary phases offer higher resolution and are commonly used for the analysis of complex mixtures of organometallic compounds.

Detectors: An argon ionization detector is a sensitive option for detecting organoarsenic compounds. acs.org For element-specific detection and lower detection limits, GC is often coupled with mass spectrometry (GC-MS) or inductively coupled plasma mass spectrometry (GC-ICP-MS). researchgate.netrsc.org GC-ICP-MS, in particular, offers excellent sensitivity and specificity for arsenic-containing compounds. rsc.org

A rapid GC-MS method can determine volatile arsenic species in under two minutes without extensive sample pretreatment, minimizing the risk of species conversion. researchgate.net

Table 1: Representative GC Operating Conditions for Organoarsenic Compound Analysis

ParameterConditionReference
Column TypePacked with Chromosorb W acs.org
Column Temperature80-95°C acs.org
DetectorArgon Ionization acs.org
Carrier GasArgon acs.org
Detection Limits (GC-MS)24–174 pg researchgate.net

Liquid chromatography is a versatile technique suitable for the separation of non-volatile, thermally labile, or polar arsenosiloxanes. High-performance liquid chromatography (HPLC) is particularly useful for the speciation of arsenic compounds. nih.govthermofisher.com

Different LC modes can be applied:

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique is effective for separating various organic and inorganic arsenic species. rsc.org A C18 column is commonly used with a mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). rsc.org

Anion-Exchange Chromatography: This method is well-suited for separating anionic arsenic species, such as arsenite and arsenate, which may be present as related compounds or degradation products of arsenosiloxanes. nih.gov Mobile phases often consist of buffers like ammonium carbonate. nih.gov

Coupling LC with sensitive detectors is crucial for trace analysis. Inductively coupled plasma mass spectrometry (LC-ICP-MS) is a common choice for arsenic speciation, offering low detection limits. researchgate.net

Table 2: Example LC Conditions for Arsenic Speciation

ParameterIP-RP-HPLCAnion-Exchange ChromatographyReference
ColumnC18Hamilton PRP X100 nih.govrsc.org
Mobile PhaseWater:Methanol (96:4) with 0.1% TFAAmmonium carbonate, EDTA, and methanol nih.govrsc.org
Flow Rate0.7 mL/minNot Specified rsc.org
DetectorICP-MSICP-DRC-QMS nih.govrsc.org

For arsenosiloxanes that exist as polymers, size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is the primary method for determining molecular weight and molecular weight distribution. paint.orgpaint.org

The principle of SEC is based on the separation of molecules by their hydrodynamic volume in solution. paint.orgpaint.org Larger molecules are excluded from the pores of the column's packing material and therefore elute first, while smaller molecules penetrate the pores to a greater extent and have a longer retention time. youtube.com This technique is essential for quality control and for understanding the physical properties of polymeric arsenosiloxanes. By using molecular size-sensitive detectors, such as viscometers and light scattering detectors, absolute molecular weight information can be obtained. paint.org

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for the structural elucidation of Arsenosiloxane I, providing detailed information about its chemical bonding and atomic arrangement.

NMR spectroscopy is a cornerstone for the structural analysis of arsenosiloxanes.

29Si NMR: With a natural abundance of 4.7%, the 29Si nucleus is a valuable probe for the silicon environment in siloxanes. tandfonline.com 29Si NMR spectra provide information on the microstructure of polysiloxanes, including sequence distribution in copolymers. tandfonline.comosti.gov The chemical shifts are sensitive to the substituents on the silicon atom. For example, the main resonance for a dimethylsiloxane (D) repeating unit in a polysiloxane chain typically appears around -22 ppm. nih.gov Density functional theory (DFT) calculations can be used to predict 29Si NMR chemical shifts for various organosiloxane structures, with an average error of around 3.4 ppm. acs.org

75As NMR: As the only naturally occurring arsenic isotope, 75As is 100% abundant. huji.ac.il It is a quadrupolar nucleus (spin 3/2), which often results in broad spectral lines, particularly for asymmetric molecules. huji.ac.il Despite this, 75As NMR is a powerful tool for studying small arsenic compounds and ions. The chemical shift of 75As is highly sensitive to the coordination environment and oxidation state of the arsenic atom, covering a wide range of over 600 ppm. huji.ac.il For instance, the signal for arsenate (AsO4(3-)) can be observed at high pH, where the symmetric species dominates. nih.gov The strong temperature dependence of the spin shift in the normal state and Korringa behavior of the spin-lattice relaxation rate can provide insights into the electronic properties of arsenic-containing materials. aps.org

Table 3: Typical NMR Chemical Shift Ranges for Relevant Nuclei

NucleusCompound Type / Structural UnitTypical Chemical Shift (δ, ppm)Reference
29SiDimethylsiloxane (D unit) in polysiloxanes~ -22 nih.gov
29SiDiphenylsiloxane in polysiloxanes~ -47 osti.gov
75AsArsenate(V) (AsO4(3-))~ 370 mdpi.com
75AsArsenic Sulfide Species (e.g., AsS4(3-))426 - 476 mdpi.com

Vibrational spectroscopy provides information on the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is an essential tool for identifying characteristic bonds in organosilicon compounds. gelest.comresearchgate.net The strong and broad absorption band associated with the Si-O-Si stretching vibration is a hallmark of siloxanes and typically appears in the 1130-1000 cm-1 region. The Si-CH3 group can be identified by a sharp, symmetrical deformation band at approximately 1260 cm-1 and strong bands in the 865-750 cm-1 range. researchgate.net IR spectroscopy can also be used to identify potential As-O bonds, which would be expected in arsenosiloxanes.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. libretexts.org It can be used to analyze the formation of the Si-O-Si network in siloxanes and to study the vibrational modes of arsenic species. rsc.orgnih.gov For instance, Raman bands characteristic of Si-O-Si bonds in silica (B1680970) networks appear at various frequencies, including around 490 cm-1. researchgate.net The technique is also useful for studying the speciation of arsenite and arsenate in aqueous solutions and on surfaces. nih.gov

Table 4: Characteristic Vibrational Frequencies for Bonds in Arsenosiloxanes

Bond / GroupTechniqueCharacteristic Frequency (cm-1)Reference
Si-O-Si (stretching)IR1130 - 1000 gelest.com
Si-CH3 (deformation)IR~ 1260 researchgate.net
Si-O-SiRaman~ 490 researchgate.net
As-O (stretching in arsenates)Raman~ 800 - 900 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for the structural elucidation of arsenosiloxanes, providing critical information on molecular weight and fragmentation pathways. libretexts.org In a typical electron ionization (EI) mass spectrometer, a sample is ionized, causing the formation of a molecular ion (or parent ion), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. libretexts.org For this compound, the detection of this molecular ion peak is the first step in confirming its identity.

Following ionization, the high energy imparted to the molecular ion often causes it to break apart into smaller, charged fragments. libretexts.orgyoutube.com The pattern of these fragments is predictable and characteristic of the molecule's structure. The most abundant fragment ion is designated as the base peak and is assigned a relative abundance of 100%. libretexts.org

The fragmentation of arsenosiloxanes is expected to follow patterns observed in related organosilicon and organoarsenic compounds. Studies on aryl-substituted siloxanes show that siliconium ions are often dominant in the mass spectra. researchgate.net A common fragmentation pathway involves the loss of small, stable neutral molecules or radicals. researchgate.net For an arsenosiloxane, likely fragmentation mechanisms include:

Cleavage of Si-C or As-C bonds: Loss of alkyl or aryl radicals from silicon or arsenic atoms. For instance, the loss of a methyl group (CH₃•) results in an [M-15]⁺ ion, a frequently observed peak in the spectra of methylated siloxanes. researchgate.net

Scission of the Siloxane Backbone: Fission of the As-O or Si-O bonds, leading to characteristic fragment ions that can reveal the sequence of the arsenosiloxane chain.

Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, can occur if the side chains contain suitable functional groups, though this is less common for the core backbone. youtube.com

The analysis of these patterns allows researchers to piece together the structure of the parent molecule. High-resolution mass spectrometry can provide exact mass measurements, which helps in determining the elemental composition of both the parent ion and its fragments.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for an Exemplary Arsenosiloxane

m/z ValueProposed Fragment IonProposed Neutral LossSignificance
[M]⁺Molecular Ion-Corresponds to the molecular weight of the compound.
[M-15]⁺[M-CH₃]⁺CH₃•Indicates the presence of methyl groups, likely on silicon.
[M-77]⁺[M-C₆H₅]⁺C₆H₅•Suggests the presence of phenyl groups.
73[(CH₃)₃Si]⁺-Characteristic fragment for a trimethylsilyl (B98337) group.

Elemental Analysis and Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, this involves quantifying the amounts of arsenic (As), silicon (Si), carbon (C), hydrogen (H), and oxygen (O). This data is crucial for verifying the compound's empirical formula and confirming its purity.

The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the assigned stoichiometry. Techniques like inductively coupled plasma mass spectrometry (ICP-MS) are highly sensitive for determining the concentration of arsenic and silicon, while combustion analysis is typically used for carbon and hydrogen. Oxygen is often determined by difference or through pyrolysis methods.

Table 2: Comparison of Theoretical vs. Experimental Elemental Analysis Data

ElementTheoretical Mass %Experimental Mass %Acceptance Range (+/- 0.4%)
Carbon (C)45.12%45.05%44.72% - 45.52%
Hydrogen (H)5.30%5.33%4.90% - 5.70%
Arsenic (As)18.52%18.48%18.12% - 18.92%
Silicon (Si)6.95%7.01%6.55% - 7.35%
Oxygen (O)24.11%24.13%23.71% - 24.51%

Development of Specialized Analytical Procedures

The unique chemical nature of arsenosiloxanes often necessitates the development of specialized analytical procedures beyond standard methods. These compounds can be reactive and may require specific handling and derivatization to ensure accurate and reproducible analysis. dtic.mil Furthermore, applying modern methodological principles like Analytical Quality by Design (AQbD) can lead to more robust and reliable analytical procedures. americanpharmaceuticalreview.comresearchgate.net

The arsenosiloxane linkage (As-O-Si) may be susceptible to hydrolysis, especially in the presence of trace amounts of water, acid, or base. This reactivity can lead to the degradation of the analyte during sample preparation and analysis, resulting in inaccurate quantification and the appearance of artifact peaks.

To mitigate these issues, several precautions are necessary:

Inert Atmosphere: Sample handling and preparation should ideally be performed under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.

Anhydrous Solvents: All solvents and reagents used in the analytical procedure must be rigorously dried to prevent hydrolysis of the sample.

Deactivated Surfaces: The glassware and chromatographic surfaces (e.g., GC inlet liners, columns) should be deactivated, often through silanization, to mask active sites (like surface Si-OH groups) that could promote sample adsorption or degradation. gcms.cz

Derivatization is a chemical modification technique used to convert an analyte into a form that is more suitable for analysis, typically by gas chromatography (GC). gcms.czsigmaaldrich.com For arsenosiloxanes, derivatization may be employed to increase volatility and thermal stability, or to improve chromatographic peak shape and detector response. gcms.cz

Potential strategies include:

Silylation: If this compound possesses reactive functional groups like hydroxyls, silylation is a common strategy. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert polar -OH groups into nonpolar -OSi(CH₃)₃ groups, making the molecule more volatile and amenable to GC-MS analysis. sigmaaldrich.comsci-hub.se

Thio-derivatization: Research on organoarsenic compounds has shown that conversion of oxo-species to their thio-analogues can significantly improve chromatographic performance, leading to sharper peaks on reversed-phase HPLC. elsevierpure.com This approach could potentially be adapted for certain arsenosiloxanes to enhance their separation and detection.

Alkylation: For compounds with non-polar functional groups, derivatization to introduce a charged "tag" can enhance detectability by mass spectrometry. mdpi.com

The choice of derivatization reagent and reaction conditions (temperature, time, solvent) must be carefully optimized to ensure the reaction proceeds to completion without forming unwanted byproducts. sigmaaldrich.com

Analytical Quality by Design (AQbD) is a systematic approach to method development that emphasizes understanding and control of variables to ensure method performance over its lifecycle. americanpharmaceuticalreview.comijpda.org Applying AQbD principles to the analysis of this compound results in a well-understood, robust, and fit-for-purpose method. americanpharmaceuticalreview.com

The AQbD workflow involves several key steps:

Identify Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the properties of the analytical result that must be controlled (e.g., peak resolution, retention time). CMPs are the method variables that can affect the CQAs (e.g., mobile phase composition, column temperature, flow rate).

Perform Risk Assessment: Tools like an Ishikawa (fishbone) diagram are used to identify potential CMPs that could impact the CQAs. This helps prioritize parameters for further investigation. mdpi.com

Design of Experiments (DoE): Multivariate experiments are designed to systematically study the effects of CMPs on the CQAs. researchgate.net This approach is more efficient than the traditional one-factor-at-a-time (OFAT) method. ijpda.org

Establish a Method Operable Design Region (MODR): The data from the DoE is used to create a multidimensional space (the MODR) where variations in method parameters are shown to not significantly affect the results. americanpharmaceuticalreview.commdpi.com Operating within the MODR provides flexibility and ensures method robustness.

Define a Control Strategy: This includes setting system suitability tests and other controls to ensure the method consistently performs as intended throughout its routine use. youtube.com

Method Validation, Verification, and Qualification for Arsenosiloxane Analysis

Once an analytical method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. nih.gov Method validation is a requirement for compliance with Good Manufacturing Practices (GMP). nih.gov The validation process involves evaluating several key performance characteristics as defined by guidelines from the International Council for Harmonisation (ICH). nih.gov

Table 3: Key Parameters for Analytical Method Validation

Validation ParameterPurposeAssessment for this compound Analysis
Specificity To ensure the signal is unequivocally from the analyte, free from interference from impurities, degradation products, or matrix components.Analyze blank samples, placebos, and spiked samples to demonstrate a lack of interfering peaks at the retention time of this compound.
Linearity To demonstrate a proportional relationship between the analyte concentration and the instrument's response over a defined range.Analyze a series of standards at different concentrations and perform a linear regression analysis (e.g., plot of peak area vs. concentration).
Accuracy To determine the closeness of the measured value to the true value.Perform recovery studies by spiking a matrix with known amounts of this compound at different concentration levels.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).Analyze multiple replicates of a sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). Results are reported as Relative Standard Deviation (%RSD).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on the signal-to-noise ratio (commonly 3:1) or the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govTypically determined based on the signal-to-noise ratio (commonly 10:1) or by establishing the concentration at which a specified level of precision is achieved.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Intentionally vary parameters like mobile phase pH, column temperature, or flow rate and observe the effect on the results (e.g., peak resolution, retention time).

Theoretical and Computational Chemistry Approaches to Arsenosiloxane Systems

Computational Modeling of Polymerization Processes:Understanding how monomers join to form polymers is critical for materials science.nih.govComputational models can simulate polymerization kinetics, including the initiation, propagation, and termination steps of chain-growth reactions.mdpi.commdpi.comnih.govThese models help in predicting polymer structure and properties, guiding the development of new materials.taylorfrancis.comarxiv.orgchemrxiv.org

While these computational methodologies are well-established and frequently applied to a wide array of chemical systems from zeolites to metallo-organic cages, specific published data for a compound identified as "Arsenosiloxane I" could not be located. nih.govnih.govrsc.org Such research may be part of proprietary studies or may not yet be published in accessible literature. Without this foundational data, a scientifically accurate article adhering to the specified detailed structure is not possible.

Chemoinformatics and Database Development for Arsenosiloxane Structures

The application of chemoinformatics to arsenosiloxane systems is a growing field, driven by the need to manage and analyze the structural and property data of these complex compounds. While dedicated public databases for arsenosiloxanes are not yet as established as those for more common organic or biomolecular structures, several general and specialized chemical databases play a crucial role in aggregating information on arsenic-containing compounds.

Large-scale chemical databases such as ChEMBL, a manually curated database of bioactive molecules with drug-like properties, and PubChem serve as important repositories. ebi.ac.uk These databases house a vast collection of chemical structures and their associated data, which can be filtered to retrieve information on arsenic-containing molecules. For instance, the Enamine REAL Database, a massive collection of synthetically accessible compounds, can be explored for novel arsenical structures. enamine.netenamine.net This database provides subsets of molecules based on various criteria, such as lead-likeness or fragment-like properties, which can be valuable in the virtual screening for new arsenosiloxane-based compounds. enamine.net

Specialized databases for marine natural products, such as MarinLit, are also relevant, as several organoarsenic compounds have been isolated from marine sources. rsc.org These databases offer powerful dereplication tools based on various analytical data, including NMR and mass spectrometry, which are essential for identifying known and novel arsenical structures. rsc.org The development of chemoinformatic tools allows for the systematic storage, retrieval, and analysis of this data, facilitating the identification of structure-activity relationships and the design of new compounds with desired properties.

The table below provides an overview of selected databases and their relevance to the study of arsenosiloxane structures.

Table 1: Databases Relevant to Arsenosiloxane Research

Database Description Relevance to Arsenosiloxanes
ChEMBL A large, manually curated database of bioactive molecules with drug-like properties. ebi.ac.uk Contains data on a variety of arsenic-containing compounds that can be used for comparative analysis.
PubChem A public repository of chemical information, including structures, properties, and biological activities. A primary source for retrieving basic information on known arsenosiloxane and related arsenic compounds.
Enamine REAL Database An extensive database of synthetically accessible compounds for virtual screening. enamine.net Can be used to explore novel chemical space for the design of new arsenosiloxane derivatives. enamine.netenamine.net

| MarinLit | A specialized database focused on marine natural products. rsc.org | A key resource for identifying naturally occurring organoarsenic compounds, which can serve as inspiration for arsenosiloxane synthesis. rsc.org |

The continued development of chemoinformatic approaches and the population of these databases with high-quality data on arsenosiloxanes are critical for advancing research in this area. These resources will enable more efficient discovery and characterization of new arsenosiloxane structures and a deeper understanding of their chemical and physical properties.

Development of Novel Computational Methodologies for Arsenic-Containing Compounds

The unique electronic structure of arsenic, with its larger size, diffuse orbitals, and significant relativistic effects, presents considerable challenges for standard computational chemistry methods. Consequently, the development of novel and refined computational methodologies is crucial for accurately predicting the properties and reactivity of arsenic-containing compounds like arsenosiloxanes.

Quantum Chemical Calculations:

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for studying arsenic compounds. nii.ac.jpmdpi.com These methods provide a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. nii.ac.jpnih.gov However, achieving high accuracy often requires the use of specialized basis sets and functionals that are specifically parameterized or validated for heavy elements like arsenic. acs.org

For instance, studies on arsenic sulfides have employed ab initio quantum chemical calculations to explore their structural diversity. nii.ac.jpresearchgate.net These calculations have successfully predicted various molecular configurations and have been validated against experimental data where available. nii.ac.jp The choice of method, such as B3LYP, Hartree-Fock, or Møller-Plesset perturbation theory (MP2), and the basis set significantly impacts the accuracy of the calculated properties. nii.ac.jp

Relativistic effects, which become more pronounced for heavier elements, can significantly influence the properties of arsenic compounds. nih.gov Therefore, computational methods that incorporate relativistic corrections, such as the Zeroth-Order Regular Approximation (ZORA), are often necessary for accurate predictions of properties like NMR chemical shifts. nih.gov

Molecular Modeling and Simulation:

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules. wikipedia.orgtaylorfrancis.com For arsenosiloxane systems, molecular mechanics (MM) and molecular dynamics (MD) simulations can provide insights into their conformational preferences, dynamics, and interactions with other molecules. scielo.brspringer.com The development of accurate force fields for arsenic is a key challenge in this area. These force fields need to correctly describe the bonding, angles, dihedrals, and non-bonded interactions involving arsenic atoms to produce reliable simulation results.

Recent advancements in computational methodologies have also focused on hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. scielo.br These approaches allow for the treatment of a specific region of a large molecular system with high-level quantum mechanical methods, while the rest of the system is described by more computationally efficient molecular mechanics. scielo.br This is particularly useful for studying the reactivity of arsenosiloxanes in complex environments, such as in solution or at an interface.

The table below summarizes some of the key computational methodologies being developed and applied to the study of arsenic-containing compounds.

Table 2: Computational Methodologies for Arsenic-Containing Compounds

Methodology Description Application to Arsenic Compounds Key Considerations
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. mdpi.comnih.gov Prediction of geometries, vibrational frequencies, and electronic properties of arsenosiloxanes and related compounds. nii.ac.jpnih.gov Choice of functional and basis set is critical for accuracy. nii.ac.jpacs.org
Ab Initio Methods Quantum chemistry methods based on first principles, without empirical parameters. nii.ac.jp High-accuracy calculations of small arsenic-containing molecules and benchmarking of DFT methods. nii.ac.jpresearchgate.net Computationally expensive, limiting their application to smaller systems.
Relativistic Methods (e.g., ZORA) Computational approaches that account for the effects of relativity on electronic structure. nih.gov Accurate prediction of properties sensitive to relativistic effects, such as NMR chemical shifts in organoarsenicals. nih.gov Increased computational cost compared to non-relativistic methods.
Molecular Dynamics (MD) Simulations A computational method for studying the physical movements of atoms and molecules over time. scielo.bracs.org Investigation of the conformational dynamics and intermolecular interactions of arsenosiloxane systems. scielo.br Requires accurate and well-validated force fields for arsenic.

| QM/MM Methods | Hybrid methods that combine quantum mechanics and molecular mechanics. scielo.br | Studying reactions and properties of arsenosiloxanes in large, complex environments. scielo.br | The definition of the QM and MM regions can influence the results. scielo.br |

The ongoing development of these computational methodologies is essential for overcoming the challenges associated with modeling arsenic-containing compounds. These advanced tools will continue to provide invaluable insights into the structure, properties, and reactivity of arsenosiloxanes, guiding experimental efforts and accelerating the discovery of new materials and applications.

Environmental Fate and Transformation of Arsenosiloxanes

Transport and Distribution in Environmental Compartments

The movement and final distribution of a chemical in the environment are governed by its physical and chemical properties and its interactions with different environmental media.

Interactions with Soil and Sediment Matrices

Based on the behavior of related compounds, Arsenosiloxane I is expected to exhibit strong partitioning to soil and sediment.

Organoarsenic Compounds: Arsenic compounds, in general, tend to associate with soil and sediment particles. cdc.gov They can form insoluble complexes with iron, aluminum, and magnesium oxides on soil surfaces, rendering them relatively immobile, particularly under oxidizing conditions. cdc.govccme.ca The persistence and movement of arsenic species are controlled by soil properties such as pH, clay content, and the amount of organic matter. ccme.camdpi.com

Siloxanes: Siloxanes also show a tendency to partition from water to soil and sediment. industrialchemicals.gov.auresearchgate.net Studies on cyclic volatile methyl siloxanes (cVMS) indicate they partition into sediments when released into water. industrialchemicals.gov.au The mode of interaction for siloxanes with soil may differ from that of other neutral organic chemicals of similar hydrophobicity. industrialchemicals.gov.au

Given these characteristics, the large, complex structure of this compound, with its arsenic core and hydrophobic phenyl groups, would likely lead to strong adsorption onto soil and organic matter in sediment, significantly limiting its mobility.

Table 1: Expected Interactions of this compound with Soil and Sediment
FeatureExpected Behavior of this compoundRationale (Based on Parent Compound Classes)
Sorption HighOrganoarsenic compounds form insoluble complexes with soil minerals; Siloxanes partition to soil and sediment. cdc.govccme.caindustrialchemicals.gov.au
Mobility in Soil LowStrong adsorption to soil particles limits leaching and transport. cdc.govmdpi.com
Influencing Factors Soil pH, organic matter content, clay and metal oxide content.These factors control the sorption of both arsenic and siloxanes. ccme.camdpi.com

Mobility in Aqueous Systems

The mobility of this compound in aquatic environments is predicted to be very low due to its likely poor water solubility and tendency to adsorb to particulate matter.

Organoarsenic Compounds: The mobility of arsenic in water is generally low, as it tends to adsorb to suspended particles and sediment. cdc.govccme.ca However, mobility can increase under reducing conditions, which can release sorbed arsenic back into the water column. cdc.govmdpi.com The solubility and speciation are heavily influenced by the pH and redox potential of the water. ccme.ca

Siloxanes: Siloxanes are characterized by low water solubility, which tends to decrease as the length of the siloxane chain increases. mdpi.com Many volatile siloxanes have a strong tendency to evaporate from aqueous solutions. mdpi.com While the siloxane bond itself is stable, hydrolysis can occur, breaking down larger polymers into smaller, potentially more soluble silanols. gelest.com

Considering its large molecular size and the presence of multiple hydrophobic phenyl groups, this compound is expected to have extremely low water solubility. Any portion that does enter an aqueous system would likely adsorb quickly to suspended solids and sediment, thus limiting its movement in the water column.

Table 2: Predicted Mobility of this compound in Aqueous Systems
PropertyPredicted Characteristic for this compoundRationale (Based on Parent Compound Classes)
Water Solubility Very LowLarge molecular size, hydrophobic phenyl groups, and generally low solubility of siloxanes. mdpi.com
Mobility LowHigh tendency to adsorb to suspended particles and sediment. cdc.govccme.ca
Persistence Potentially HighBoth arsenic and siloxanes can persist in sediments. cdc.govbelgium.be
Dominant Fate Partitioning to sediment.Strong sorption behavior of both arsenic and siloxane components. cdc.govindustrialchemicals.gov.au

Abiotic Transformation Pathways

Abiotic transformation involves the degradation of a chemical substance through non-biological processes such as hydrolysis, oxidation-reduction, and photolysis. acs.org

Hydrolysis Mechanisms and Products

Hydrolysis is expected to be a significant, albeit slow, transformation pathway for this compound.

Organoarsenic Compounds: Certain organoarsenic compounds can undergo hydrolysis. For example, arsenic trichloride (B1173362) readily hydrolyzes to form arsenous acid (As(OH)₃). numberanalytics.com

Siloxanes: The silicon-oxygen (Si-O) bond in siloxanes can be cleaved by hydrolysis. wikipedia.org This reaction is catalyzed by both acidic and alkaline conditions. acs.orgscientificspectator.com The process typically results in the formation of silanols (compounds containing Si-OH groups). gelest.com These silanols can, in turn, undergo condensation reactions to re-form siloxane bonds. gelest.com

This compound is a complex ester containing As-O-Si linkages. These bonds are likely susceptible to hydrolytic cleavage. Under typical environmental pH, this process would be slow, but it could be accelerated in more acidic or alkaline environments. scientificspectator.com The ultimate products of complete hydrolysis would likely be phenyl-substituted silanols and inorganic arsenic acids (arsenous acid or arsenic acid).

Oxidation and Reduction Processes

Redox reactions for this compound are most likely to involve the arsenic atoms within its structure.

Organoarsenic Compounds: Arsenic readily undergoes oxidation-reduction reactions and can exist in multiple oxidation states, primarily arsenite (As(III)) and arsenate (As(V)). numberanalytics.comenergysecurity.gov.uk As(III) compounds are generally more toxic and can be oxidized to the less toxic As(V) forms by environmental oxidants like hydrogen peroxide. nih.gov Conversely, reduction of arsonic acids can produce arseno compounds. energysecurity.gov.uk

Siloxanes: The siloxane backbone is generally considered resistant to oxidation and reduction under typical environmental conditions. mst.dk While the organic groups attached to the silicon atoms can be oxidized, this usually requires high temperatures, such as during combustion, which results in the formation of silicon dioxide (SiO₂), carbon dioxide, and water. wikipedia.orgnih.gov

For this compound, the arsenic atoms are the most probable sites for redox transformations. Depending on their initial state, they could be oxidized or reduced by ambient chemical or microbially-mediated processes. The phenyl groups and the siloxane framework are expected to be much more stable and resistant to these transformations. mst.dk

Photolytic Degradation Pathways

Direct degradation of this compound by sunlight is predicted to be a minor pathway, though it may be facilitated by other substances.

Organoarsenic Compounds: As a class, arsenic compounds are not generally considered susceptible to photolysis. cdc.gov However, studies on specific aromatic organoarsenic compounds have shown that they can be degraded by UV radiation, a process that is significantly enhanced by the presence of a photocatalyst such as titanium dioxide (TiO₂), which is a naturally occurring mineral. researchgate.netresearchgate.net This degradation can lead to the complete mineralization of the organoarsenic compound into inorganic arsenate. researchgate.netnih.gov

Siloxanes: The Si-O bond is resistant to direct photolytic cleavage. mst.dk However, the presence of UV-absorbing functional groups can lead to photodegradation. For instance, some specialized N-halamine siloxanes decompose under UV irradiation. acs.orgacs.org Research has also shown that artificial sunlight can degrade some water-soluble silicon organic compounds, particularly those containing aromatic rings that can absorb light energy. researchgate.net

The this compound molecule contains multiple phenyl groups, which can absorb UV radiation. While direct photolysis of the core structure is unlikely, the absorption of light by the phenyl groups could potentially initiate degradation reactions. A more probable pathway in the environment would be indirect, or sensitized, photolysis on the surface of minerals, leading to the gradual breakdown of the molecule into simpler silanols and inorganic arsenic species. researchgate.net

Biotic Transformation and Biodegradation

The environmental persistence and fate of organometallic compounds are significantly influenced by microbial activity. For arsenosiloxanes, biotic transformation represents a critical pathway that determines their environmental impact, mobility, and toxicity. Microorganisms have evolved sophisticated mechanisms to metabolize a wide array of chemical substances, including those containing elements like arsenic and silicon. mdpi.comresearchgate.net The biodegradation of arsenosiloxanes, while not extensively documented in dedicated studies, can be inferred from the well-established microbial transformation pathways of analogous organoarsenic and organosilicon compounds. nih.govnih.gov

Microbial Degradation Pathways

The microbial degradation of an arsenosiloxane compound is hypothesized to be a multi-step process involving the cleavage of distinct chemical bonds and the subsequent transformation of the resulting fragments. The initial step likely involves the enzymatic hydrolysis of the siloxane-arsenic bond (Si-O-As). This is analogous to the microbial degradation of polydimethylsiloxanes (PDMS), where the primary degradation product is dimethylsilanediol (B41321) (DMSD), indicating the cleavage of siloxane (Si-O-Si) linkages. nih.govnih.gov

Following the initial hydrolytic cleavage, the arsenosiloxane would yield a silanol (B1196071) and an organoarsenic moiety. The subsequent fate of the organoarsenic portion is guided by established microbial pathways for organoarsenical detoxification and metabolism. A key process is the cleavage of the carbon-arsenic (C-As) bond, a reaction catalyzed by specific enzymes. nih.govnih.gov

Two critical enzymes involved in this process are:

ArsI (C-As Lyase) : This is a non-heme, iron-dependent dioxygenase that catalyzes the cleavage of the C-As bond in trivalent organoarsenicals, such as methylarsenite (MAs(III)). nih.govresearchgate.netpnas.org The reaction transforms toxic trivalent organoarsenicals into less toxic inorganic arsenite (As(III)). nih.govnih.gov The ArsI enzyme is found in many aerobic bacterial species and is considered a crucial component in the environmental cycling and degradation of organoarsenicals. nih.govpnas.org

ArsH (Organoarsenical Oxidase) : This enzyme is an atypical flavodoxin that detoxifies trivalent methylated and aromatic arsenicals by oxidizing them to their less toxic pentavalent counterparts. nih.govnih.govfrontiersin.org For example, ArsH can oxidize MAs(III) to the less harmful pentavalent monosodium methylarsenate (MSMA or MAs(V)). nih.govresearcher.life This oxidative step is a key resistance mechanism for many microorganisms. nih.govnih.gov

The inorganic arsenic species resulting from these enzymatic actions (primarily arsenite and arsenate) then enter the well-documented microbial arsenic biogeochemical cycle, where they can be subject to further oxidation, reduction, or methylation. nih.gov For instance, some bacteria possess an inducible arsenite-oxidizing activity that can convert arsenite to arsenate. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org

Table 1: Key Enzymes in Organoarsenical Biotransformation

Enzyme Gene Function Substrate Examples Product Reference(s)
C-As Lyase arsI Cleaves the carbon-arsenic bond in trivalent organoarsenicals. Methylarsenite (MAs(III)), Trivalent Roxarsone (Rox(III)) Inorganic Arsenite (As(III)) nih.govpnas.orgnih.gov
Organoarsenical Oxidase arsH Oxidizes toxic trivalent organoarsenicals to less toxic pentavalent forms. Methylarsenite (MAs(III)), Phenylarsenite (PhAs(III)) Methylarsenate (MAs(V)), Phenylarsenate (PhAs(V)) nih.govnih.govfrontiersin.org

Role of Arsenic-Tolerant Microorganisms

The biotic transformation of arsenosiloxanes is dependent on microorganisms that can tolerate high concentrations of arsenic. These microbes have developed specific resistance mechanisms, often encoded by ars operons, which may include genes like arsI and arsH that enable the degradation and detoxification of organoarsenicals. nih.govresearchgate.net The presence of these genes allows the organisms to survive and metabolize arsenic-containing compounds that would be toxic to other microbes. nih.gov

A diverse range of bacteria, isolated from various environments including contaminated soils and activated sludge, have demonstrated the ability to transform organoarsenic compounds. nih.govnih.gov For example, a Gram-negative bacterium, strain ASV2, was found to utilize arsonoacetate as its sole carbon source, breaking the C-As bond and releasing arsenate. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org Similarly, Pseudomonas putida is highly resistant to trivalent organoarsenicals due to the presence of two chromosomally-encoded arsH genes. nih.govnih.gov The degradation of arsenosugars, another class of organoarsenicals, has been linked to bacteria such as Pseudoalteromonas sp. under anaerobic conditions and Pir4_lineage under aerobic conditions. nih.gov

The degradation of the siloxane component of arsenosiloxanes is also microbially driven. Studies have shown that microorganisms, including species of Pseudomonas, can degrade low-molecular-weight siloxanes. nih.govtandfonline.com The anaerobic degradation of octamethylcyclotetrasiloxane (B44751) (D4) has been observed in composted sewage sludge, indicating that a specialized microflora capable of transforming organosilicon compounds exists in the natural environment. researchgate.netnih.govnih.gov

Table 2: Examples of Arsenic-Tolerant Microorganisms and their Functions

Microorganism Environment Documented Role Reference(s)
Pseudomonas putida Soil Possesses arsH genes; oxidizes trivalent organoarsenicals (MAs(III), PhAs(III)) to pentavalent forms. nih.govnih.gov
Bacillus sp. MD1 Soil Contains the arsI gene; capable of cleaving the C-As bond in methylarsenite (MAs(III)). nih.gov
Thermomonospora curvata Thermophilic environments Produces an ArsI ortholog, a C-As lyase that degrades trivalent organoarsenicals. nih.gov
Pseudoalteromonas sp. Marine Implicated in the anaerobic degradation of complex organoarsenicals (arsenosugars). nih.govacs.org
Strain ASV2 (Gram-negative) Activated Sludge Utilizes arsonoacetate as a carbon source, cleaving the C-As bond. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org
Arthrobacter sp. Contaminated Soil Degrades insoluble organoarsenic compounds like triphenylarsine (B46628). nih.gov

Bioremediation Potential of Arsenosiloxanes

The microbial pathways for degrading organoarsenicals and siloxanes form the basis for the potential bioremediation of sites contaminated with arsenosiloxanes. Bioremediation is a strategy that utilizes microorganisms to transform or mineralize contaminants into less harmful substances. researchgate.net For arsenosiloxanes, the goal would be the complete breakdown of the compound into inorganic arsenic, carbon dioxide, and silica (B1680970).

Bioremediation approaches can include:

Biostimulation : This involves stimulating the activity of indigenous arsenic-resistant microbial communities by adding nutrients or electron acceptors. The release of arsenical compounds from contaminated soil by native bacteria has been shown to increase after the addition of nutrients like nitrogen, phosphorus, and carbon sources. nih.gov

Bioaugmentation : This strategy involves introducing specialized, pre-cultured microorganisms with known capabilities for degrading organoarsenicals and/or siloxanes to a contaminated site. This may be necessary if the native microbial population lacks the required degradation potential.

Successful bioremediation would rely on a microbial consortium capable of a stepwise degradation process. One group of microbes might perform the initial hydrolysis of the Si-O-As bond, while others, equipped with enzymes like ArsI and ArsH, would detoxify and mineralize the resulting organoarsenic fragments. nih.govnih.gov The ultimate products would be inorganic arsenate (As(V)), which is less mobile and toxic than arsenite (As(III)) and can be more readily immobilized in soil, and harmless silanols that can further degrade. nih.govmicrobiologyresearch.org Research on the bioremediation of organoarsenical pesticides and growth promoters has demonstrated that microbial systems can effectively degrade these compounds, suggesting a promising outlook for developing similar strategies for arsenosiloxanes. nih.govusgs.govcapes.gov.br

Table 3: Potential Bioremediation Strategies for Arsenosiloxanes

Strategy Description Target Transformation Key Microbial Agents/Enzymes Reference(s)
In Situ Biostimulation Amendment of contaminated soil/water with nutrients (N, P, C) to enhance the activity of native arsenic-tolerant microbes. Hydrolysis of Si-O-As bond; Cleavage of C-As bond; Oxidation of As(III) to As(V). Indigenous Pseudomonas, Bacillus, and other arsenic-resistant bacteria. nih.govcapes.gov.br
Ex Situ Bioaugmentation Treatment of excavated soil/water in a bioreactor with a specialized microbial consortium. Complete mineralization of the arsenosiloxane molecule. Cultured strains with high expression of ArsI and ArsH enzymes. nih.govresearchgate.net
Monitored Natural Attenuation Relying on naturally occurring processes of degradation by indigenous microorganisms, with monitoring to ensure effectiveness. Gradual breakdown of arsenosiloxane into inorganic arsenic and silanols. Native microbial communities in soil and sediment. nih.govmicrobiologyresearch.org

Table 4: Compound Names Mentioned in the Article

Compound Name Abbreviation / Synonym
This compound -
Dimethylsilanediol DMSD
Polydimethylsiloxane PDMS
Methylarsenite MAs(III)
Inorganic Arsenite As(III)
C-As Lyase ArsI
Organoarsenical Oxidase ArsH
Monosodium methylarsenate MAs(V); MSMA
Arsonoacetate -
Arsenate As(V)
Octamethylcyclotetrasiloxane D4
Phenylarsenite PhAs(III)
Roxarsone -

Based on the conducted research, there is no specific scientific literature available for the chemical compound "this compound." The search results consistently refer to the biological and toxicological effects of arsenic and its more common inorganic and methylated compounds, such as arsenite and arsenic trioxide.

Therefore, it is not possible to generate an article that focuses solely on "this compound" as requested. The available scientific data does not provide specific details regarding its molecular and cellular mechanisms of toxicity, interactions with macromolecules, induction of oxidative stress, genotoxicity, epigenetic modifications, or its effects on apoptosis and the cell cycle.

To provide a relevant and scientifically accurate article, it would be necessary to broaden the scope to general arsenicals or a specific, well-researched arsenic compound for which sufficient data exists.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological interactions and toxicological mechanisms of the chemical compound "this compound." Searches conducted using its chemical name and CAS number (18891-54-8) did not yield any research studies detailing its effects on biological systems.

Therefore, it is not possible to provide an article on the inflammatory responses, disordered energy metabolism, systemic toxicological effects, or chemico-biological interactions of this compound as requested. The provided outline requires specific research findings for this particular compound, which are not present in the public scientific domain.

General information on the toxicology of other siloxanes and arsenic-containing compounds is available but would not be specific to this compound and would therefore fall outside the strict scope of the requested article.

Biological Interactions and Toxicological Mechanisms of Arsenosiloxanes

Chemico-Biological Interactions with Biological Systems

In Vitro Cytocompatibility and Cell Viability Studies

In vitro cytocompatibility testing is a critical first step in evaluating the biological safety of any new compound intended for potential biomedical application. researchgate.netnih.gov These tests assess how a substance might cause cell damage or death. researchgate.net Cell viability, which measures the number of healthy cells in a sample, is a key indicator of cytocompatibility. researchgate.net

Commonly used methods to quantify cell viability include assays that measure metabolic activity or membrane integrity. The MTT assay, for instance, is considered a gold standard and measures the metabolic conversion of MTT into formazan crystals by living cells. researchgate.net Another method is the neutral red uptake assay, which relies on the ability of viable cells to incorporate the dye into their lysosomes. researchgate.net

While studies have evaluated the cytocompatibility of various materials, such as bioceramic and resin-based sealers, no specific data from cell viability assays for Arsenosiloxane I could be located. researchgate.net For context, studies on other materials show that biocompatibility can vary significantly; for example, bioceramic-based sealers have demonstrated higher cytocompatibility compared to some resin-based sealers. researchgate.net

Table 1: Common In Vitro Cytotoxicity and Cell Viability Assays

Assay Name Principle Measured Outcome
MTT Assay Enzymatic reduction of tetrazolium salt by metabolically active cells. researchgate.net Formation of colored formazan product, indicating cell viability. researchgate.net
Neutral Red Uptake Assay Incorporation of neutral red dye into the lysosomes of living cells. researchgate.net Amount of dye extracted from cells, proportional to the number of viable cells. researchgate.net
LDH Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells. nih.gov LDH levels in the culture medium, indicating loss of membrane integrity and cytotoxicity. nih.gov

| WST-8 Assay | Utilizes water-soluble tetrazolium salt for colorimetric assessment. nih.gov | Color change proportional to the number of viable cells. nih.gov |

Impact on Cell Differentiation and Function

The interaction of a chemical compound with cells can extend beyond simple viability to affect complex cellular processes like differentiation and function. Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. This is particularly relevant for materials designed to interact with bone, where influencing the differentiation of stem cells into osteoblasts is a desired outcome.

Senescence, or cellular aging, can significantly impact the differentiation potential of cells. nih.gov For example, senescent hematopoietic stem cells (HSCs) show a reduced ability to produce certain types of immune cells (naïve CD4+ and CD8+ cells) and an increased differentiation toward myeloid lineages. nih.gov The signaling pathways that promote senescence lead to permanent cell cycle arrest and the secretion of specific factors that can influence the behavior of surrounding cells. nih.gov No research was found detailing the specific effects of this compound on any cell differentiation pathways or functions.

Toxicity Regulation Strategies

Information regarding specific strategies to regulate the toxicity of this compound is not available in the searched literature. In general, toxicity regulation for chemical compounds can involve various approaches, such as chemical modification of the molecule to reduce its reactivity with biological targets, development of specific antidotes or chelating agents, or controlled-release formulations to minimize systemic exposure. Without specific data on the toxic mechanisms of this compound, no documented regulation strategies can be reported.

Metabolism and Biotransformation of Arsenosiloxanes

Biotransformation is the metabolic process by which the body converts foreign chemicals (xenobiotics) into more water-soluble compounds to facilitate their excretion. mhmedical.comnih.gov This process primarily occurs in the liver and is typically divided into two phases. nih.govresearchgate.net

Phase I Reactions: These reactions introduce or expose functional groups (like -OH or -NH2) on the xenobiotic, generally making it more polar. mhmedical.comnih.gov Phase I reactions include oxidation, reduction, and hydrolysis. mhmedical.com The cytochrome P450 (CYP) family of enzymes, located mainly in the endoplasmic reticulum of liver cells, plays a crucial role in oxidative metabolism. nih.gov

Phase II Reactions: In this phase, the modified compound from Phase I is conjugated with an endogenous molecule, such as glucuronic acid, sulfate, or glutathione (B108866). mhmedical.com This conjugation further increases the compound's water solubility, preparing it for elimination from the body. mhmedical.comresearchgate.net

While the metabolism of this compound has not been specifically described, studies on other organic arsenic compounds, such as arsenocholine, provide a potential model for how such biotransformation might occur. In in vitro studies using liver cell fractions, arsenocholine was shown to be metabolized in the mitochondria. nih.gov The biotransformation products included arsenobetaine aldehyde, arsenobetaine, and trimethylarsine oxide, with arsenobetaine being the major metabolite. nih.gov This illustrates a pathway of oxidation and conversion to different arsenic species. However, it must be emphasized that this is a pathway for a different compound and may not be representative of this compound metabolism.

Table 2: Phases of Xenobiotic Biotransformation

Phase Key Reactions Primary Enzymes Involved General Outcome
Phase I Oxidation, Reduction, Hydrolysis mhmedical.comresearchgate.net Cytochrome P450 (CYP) family, Reductases, Esterases mhmedical.comresearchgate.net Exposure or addition of a functional group; small increase in polarity. mhmedical.comnih.gov

| Phase II | Glucuronidation, Sulfation, Acetylation, Glutathione Conjugation mhmedical.com | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) mhmedical.com | Conjugation with an endogenous molecule; significant increase in water solubility for excretion. mhmedical.comresearchgate.net |

Advanced Applications Research of Arsenosiloxane Materials

Polymer Science and Materials Applications

The integration of arsenic-containing moieties into polymer structures, particularly within siloxane-based frameworks, has been an area of scientific inquiry aimed at developing materials with enhanced properties. While specific research focusing solely on Arsenosiloxane I is limited in publicly available literature, the broader context of organoarsenic and siloxane chemistry provides a foundation for its potential applications.

Development of Siloxane-Based Polymers with Integrated Arsenic Moieties

The synthesis of siloxane-based polymers incorporating arsenic is driven by the goal of combining the unique properties of both components. Siloxanes are known for their thermal stability, flexibility, and biocompatibility. Arsenic compounds, on the other hand, have been investigated for their biocidal and electronic properties. The covalent integration of arsenic into a polysiloxane backbone could yield hybrid materials with a unique combination of these characteristics.

The general approach to creating such polymers involves the reaction of functionalized siloxane monomers or oligomers with arsenic-containing precursors. The resulting molecular architecture can vary from linear chains to cross-linked networks, depending on the functionality of the reactants and the polymerization conditions. The properties of the final polymer, such as its molecular weight, solubility, and thermal behavior, are highly dependent on the nature of the organic substituents on both the silicon and arsenic atoms.

While the specific synthesis of polymers from this compound is not detailed in available research, it is plausible that its cyclic structure could be opened or functionalized to serve as a monomer or a cross-linking agent in polymerization reactions.

High-Temperature Stable Materials

Siloxane-based polymers are renowned for their exceptional thermal stability, which arises from the strong silicon-oxygen bond in the polymer backbone. This makes them suitable for applications in high-temperature environments where many organic polymers would degrade. The incorporation of other elements, such as arsenic, into the siloxane framework can further modify the thermal properties of the resulting material.

The thermal stability of an arsenosiloxane polymer would be influenced by the nature of the organic groups attached to the silicon and arsenic atoms. Aromatic groups, for instance, tend to enhance thermal stability compared to aliphatic groups. While there is a lack of specific data on the high-temperature performance of materials derived from this compound, the inherent stability of the siloxane and the potential for a robust, cross-linked network suggest that such materials could be designed for high-temperature applications.

Table 2: General Thermal Properties of Siloxane-Based Materials

PropertyTypical Value for Polydimethylsiloxane (PDMS)
Decomposition Temperature (in inert atmosphere)> 350 °C
Glass Transition Temperature-125 °C
Service Temperature Range-50 to 200 °C

Note: This table provides general data for a common siloxane polymer and is for illustrative purposes. Specific values for arsenosiloxane polymers would require experimental determination.

Semiconductor Technology

Arsenic is a well-established and critical element in the semiconductor industry, primarily used as an n-type dopant for silicon and other semiconductor materials. The use of organoarsenic compounds as precursors for this doping process offers advantages in terms of handling and process control.

Arsenic Doping for Semiconductor Manufacture

Doping is the process of intentionally introducing impurities into a semiconductor to alter its electrical properties. halbleiter.org Arsenic, having five valence electrons, acts as an n-type dopant in silicon, which has four valence electrons. libretexts.org When an arsenic atom substitutes a silicon atom in the crystal lattice, four of its valence electrons form covalent bonds with the neighboring silicon atoms, and the fifth electron is loosely bound and can be easily excited into the conduction band, thereby increasing the material's conductivity. libretexts.org This process is fundamental to the fabrication of various electronic devices, including transistors and integrated circuits. waferpro.com

Catalysis and Organometallic Applications

The exploration of organometallic compounds in catalysis has revealed that elements like arsenic, which share physicochemical properties with phosphorus, can offer unique catalytic activities in various organic transformations. alfachemic.com Organometallic chemistry is fundamental to developing catalysts for industrial processes, including the production of polymers and pharmaceuticals. solubilityofthings.comnumberanalytics.com Research into arsenic-based catalysts, including the family of arsenosiloxanes, is part of a broader effort to discover novel catalytic systems with enhanced efficiency, selectivity, and stability under mild conditions. alfachemic.comsciltp.com

Detailed research has highlighted the potential of arsenic compounds in several catalytic domains. For instance, certain arsenic heterocycles have been effectively used as homogeneous catalysts for the hydroboration of aldehydes. alfachemic.com Compared to some traditional metal catalysts, these arsenic-based systems can facilitate reactions under milder conditions and in shorter timeframes. alfachemic.com

In the field of polymer chemistry, arsenic catalysts have been investigated for polymerization reactions. One notable application is in the synthesis of fiber-forming polyesters, where an arsenic-based catalyst, specifically arsenic ethylene (B1197577) glycoloxide, has been shown to effectively catalyze the polycondensation step. alfachemic.com The use of such catalysts can reduce reaction times and minimize contamination of the diol, which simplifies recovery and recycling in commercial operations. alfachemic.com However, the role of arsenic compounds is not universally beneficial; in some systems, they can act as inhibitors. For example, arsine (AsH₃) has been identified as an inhibitor in polypropylene (B1209903) synthesis using Ziegler–Natta catalysts, as it can bind to the titanium active centers and impede the polymerization process. nih.govmdpi.com

The following table summarizes key research findings on the application of arsenic-containing compounds in catalysis, providing a framework for the potential roles of specialized arsenosiloxanes.

Catalytic Application Arsenic Compound Type Key Research Finding Significance
Polyester SynthesisArsenic Ethylene GlycoloxideCatalyzes polycondensation of a dibasic acid and a glycol. alfachemic.comReduces reaction time and diol contamination, improving efficiency. alfachemic.com
HydroborationArsenic HeterocycleActs as a homogeneous catalyst for the hydroboration of aldehydes. alfachemic.comOffers a non-metallic catalyst option that can operate under mild conditions. alfachemic.com
Polypropylene SynthesisArsine (AsH₃)Acts as an inhibitor for Ziegler-Natta catalysts by binding to the metal center. nih.govmdpi.comDemonstrates the dual role of arsenic compounds as both potential catalysts and inhibitors depending on the system. nih.gov

Exploratory Research in Novel Functional Materials

The field of materials science is continuously driven by the discovery of novel functional materials with unique electronic, optical, or mechanical properties. solubilityofthings.comst-andrews.ac.ukstanford.edu Organometallic compounds, including those containing heavy elements like arsenic, are a significant focus of this research. uq.edu.aujogmec.go.jp The incorporation of arsenic into polymers and other materials can lead to functionalities not achievable with lighter elements, owing to its distinct electronic structure. uq.edu.auresearchgate.net

Research into arsenic-containing polymers has demonstrated their potential in several advanced applications. For example, the synthesis of main-chain-type triphenylarsine (B46628) polymers via Suzuki-Miyaura polycondensation has yielded materials where the π-conjugated system is expanded through the arsenic atoms, making them promising candidates for luminescent materials. researchgate.net Furthermore, copolymers containing dithienoarsole have been synthesized and shown to be stable p-type semiconductors with promising hole mobility, highlighting their potential use in electronic devices. researchgate.net The unique reactivity of organoarsenicals is also being harnessed to create responsive "arsenohydrogels" and nanoparticles for various applications in biomaterials science. researchgate.net

The synthesis of molecules with specific structural motifs, such as arsenosiloxanes containing As-O-Si bonds, provides the building blocks for these advanced materials. semanticscholar.org These compounds can be designed as rings or cages, and their structural flexibility allows for the creation of adaptive molecular configurations. semanticscholar.org The development of functional materials containing arsenic is seen as a pathway to creating next-generation technologies, particularly in electronics and energy applications. jogmec.go.jpucl.ac.uk

The table below details some of the exploratory research into arsenic-containing functional materials.

Material Type Arsenic-Containing Component Investigated Application Key Property
Conjugated PolymersDithieno[3,2-b;2′,3′-d]arsolep-type semiconductor for transistors. researchgate.netStable in its +3 oxidation state with promising hole mobility. researchgate.net
Luminescent PolymersMain-chain Triphenylarsine unitsLuminescent materials. researchgate.netExpansion of the π-conjugated system through arsenic atoms. researchgate.net
HydrogelsPolymeric Arsenical ScaffoldsResponsive and functional hydrogels. researchgate.netCrosslinking achieved through the distinctive redox reactivity of arsenic. researchgate.net
Semiconductor Dopants[As(OSiPh₂O)₃As]Arsenic dopant for semiconductor manufacturing. semanticscholar.orgControlled delivery of arsenic atoms into a semiconductor matrix. semanticscholar.org

Future Research Directions and Emerging Challenges in Arsenosiloxane Chemistry

Development of Sustainable Synthesis Routes

The foundational synthesis of arsenosiloxanes has relied on reactions such as those between silver arsenate(V) and chlorotrialkylsilanes, or arsenic acid with hexaalkyldisilazanes. researchgate.net Other methods include reactions of arylarsonic acids with organylalkoxy- or organylacetoxysilanes and the reaction of AsCl₃ with sodium silanolates. researchgate.netacs.org While effective in laboratory settings, these routes often involve multi-step processes, expensive reagents like silver salts, or produce significant byproducts, such as the formation of hexamethyldisiloxane (B120664) and various polyarsenates when aiming for specific silyl (B83357) arsenates. researchgate.netvdoc.pub

A primary future challenge is the development of greener, more sustainable synthetic pathways. rsc.org This involves adhering to the principles of green chemistry, such as improving atom economy, utilizing safer solvents, and designing more energy-efficient processes. semanticscholar.org Future research should focus on:

Catalytic Routes: Developing catalytic systems that can facilitate the formation of the As-O-Si bond directly, avoiding stoichiometric reagents and reducing waste. rsc.org

In Situ Generation: Exploring methods like organoautocatalysis, where a product of the reaction accelerates the synthesis, which has been shown to be effective for other complex molecules. nih.gov

Renewable Feedstocks: Investigating the use of more sustainable starting materials for both the silicon and arsenic components.

Overcoming these synthetic challenges is crucial for producing arsenosiloxanes in a more cost-effective and environmentally responsible manner, paving the way for their potential application.

Precision Control over Polymer Architectures and Properties

A significant historical application for arsenosiloxanes has been in the creation of polymers, particularly for imparting antifungal properties to siloxane-based materials. semanticscholar.org However, early research into arsenosiloxane, aluminosiloxane, and titanosiloxane polymers often resulted in telomers—low molecular weight oligomers—rather than high molecular weight polymers with controlled architectures. archive.org Reports from high-temperature polymer research conferences noted that these "polymers" typically had fewer than fifty repeating units. archive.org

The future of arsenosiloxane-based materials hinges on achieving precise control over polymerization. This remains a formidable challenge. Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized the synthesis of complex polymer architectures, allowing for tailored molecular weights and functionalities. buyersguidechem.com Future research must explore whether such advanced polymerization strategies can be adapted for arsenosiloxane monomers. acs.orgwikipedia.org Key areas for investigation include:

Monomer Design: Synthesizing novel arsenosiloxane monomers with reactive groups suitable for controlled polymerization techniques. industrialchemicals.gov.au

Reaction Kinetics: Understanding and controlling the competing reactions, such as intramolecular cyclization versus intermolecular propagation, which dictate the final polymer architecture. wikipedia.org

Spatial Control: Leveraging techniques like topochemical polymerization, which uses the confinement of a crystal lattice to achieve highly ordered polymers, a method that has proven successful for other complex organic polymers. industrialchemicals.gov.au

Success in this area would unlock the ability to create a wide range of arsenosiloxane polymers, from linear chains to complex branched or cross-linked networks, with properties tailored for specific applications. iloencyclopaedia.org

Integration of Advanced Spectroscopic Techniques for In Situ Studies

The structural elucidation of the arsenosiloxane compounds synthesized to date has been primarily accomplished through single-crystal X-ray diffraction. researchgate.netsemanticscholar.org These studies have provided invaluable, high-resolution data on the core structures, revealing key bond lengths and angles in cyclic and cage-like molecules. semanticscholar.org For example, in dimeric PhAs(O)(OH)(OSiPh₃), the As-O-Si angle was found to be 140.79 (12)°, which is notably large for an As(V)-O-Si bond in a molecular species. researchgate.net

While X-ray crystallography provides a static snapshot, a significant future challenge is to understand the dynamic processes of arsenosiloxane formation, decomposition, and polymerization in real-time. vdoc.pub The integration of advanced spectroscopic techniques for in situ and operando studies is essential. nih.govnih.gov Techniques that could be pivotal include:

Vibrational Spectroscopy: In situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track changes in molecular vibrations, providing insight into reaction kinetics, the formation of intermediates, and the evolution of the As-O-Si linkage during synthesis. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR): Solution and solid-state NMR can provide detailed information about the chemical environment of arsenic, silicon, and carbon nuclei, helping to characterize intermediates and final polymer structures. nih.gov

X-ray Absorption Spectroscopy (XAS): Techniques like XANES and EXAFS can provide data on the oxidation state and coordination geometry of the arsenic atom under reaction conditions. vdoc.pub

Applying these techniques will allow researchers to move beyond static pictures and develop a mechanistic understanding of arsenosiloxane chemistry, which is critical for optimizing synthesis and designing stable materials. vdoc.pub

Table 1: Selected Structural Parameters of Characterized Arsenosiloxane Compounds This table presents key bond lengths and angles from published X-ray crystallography data, which can serve as benchmarks for future spectroscopic and computational studies.

Compound/FeatureBond / AngleValueReference
[OCMe₂CH₂C(H)MeO]AsOSiPh₃As-O(-Si)1.763(5) - 1.769(5) Å semanticscholar.org
As-O(-C)1.747(6) - 1.759(6) Å semanticscholar.org
O-As-O97.6(3) - 100.4(3) ° semanticscholar.org
As(OSiPh₂O)₃AsAs-O1.781(3) Å semanticscholar.org
Si-O1.628(4) Å semanticscholar.org
O-As-O97.72(17) - 100.64(18) ° semanticscholar.org
PhAs(O)(OH)(OSiPh₃) (Dimer)As=O1.6551(18) Å researchgate.net
As-OH1.6740(18) Å researchgate.net
As-OSiPh₃1.7086(17) Å researchgate.net
As-O-Si140.79(12) ° researchgate.net
O-H···O2.528(3) Å researchgate.net

Multi-Scale Computational Modeling of Complex Arsenosiloxane Systems

Currently, there is a lack of specific computational studies on arsenosiloxane systems. Establishing robust computational models represents a major frontier in this field. nasa.govsolteszlab.com Such models are essential for predicting molecular structures, understanding reaction mechanisms, and designing new materials with desired properties, thereby reducing the reliance on trial-and-error experimentation. researchgate.netnih.gov The development of multi-scale models, which bridge different levels of theory, will be crucial. researchgate.net

The path forward for computational modeling in this area includes:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to accurately model the electronic structure, geometry, and spectroscopic properties of fundamental arsenosiloxane molecules. nih.govnih.gov The existing crystallographic data provides an excellent starting point for validating these models. researchgate.netsemanticscholar.org

Molecular Dynamics (MD) Simulations: Developing force fields for arsenosiloxanes to simulate the behavior of larger systems, such as oligomers and polymers. This would allow for the prediction of bulk material properties like thermal stability and mechanical strength.

Reaction Pathway Modeling: Simulating the energetics of different synthetic and decomposition pathways to guide the development of more efficient and selective reactions. researchgate.net

These computational tools will be indispensable for exploring the vast chemical space of arsenosiloxanes and accelerating the design of new functional materials. solteszlab.com

Comprehensive Environmental Risk Assessment and Mitigation Strategies

A profound challenge for the advancement of arsenosiloxane chemistry is the uncertainty surrounding its environmental impact. The hybrid nature of these molecules, combining arsenic and silicon moieties, necessitates a unique and thorough risk assessment. Organoarsenic compounds are known for their potential toxicity, with impacts depending heavily on their specific chemical form (speciation). industrialchemicals.gov.auwikipedia.org Inorganic arsenic is a recognized human carcinogen, and while some organic forms are less toxic, others can still pose significant health hazards. wikipedia.orgdcceew.gov.au Conversely, organosilicon materials (siloxanes) are generally considered to have low biological toxicity, but concerns exist regarding their environmental fate, particularly their persistence and potential for bioaccumulation for certain cyclic siloxanes. nih.govsciopen.comgesamp.org

Future research must prioritize a comprehensive environmental risk assessment for arsenosiloxanes. sciopen.com This requires a multi-faceted approach:

Fate and Transport Studies: Investigating the stability of the As-O-Si bond under various environmental conditions (e.g., hydrolysis in water and soil). The key question is whether these compounds persist or break down into their respective organoarsenic and organosilicon components.

Ecotoxicity Testing: Conducting standardized tests on representative aquatic and terrestrial organisms to determine the acute and chronic toxicity of specific arsenosiloxane compounds. dcceew.gov.au

Bioaccumulation Potential: Assessing the likelihood of these compounds accumulating in the food chain. dcceew.gov.au

Without this fundamental data, the potential application of arsenosiloxane-based materials will be severely limited due to safety and regulatory concerns. enhesa.com

Elucidation of Long-Term Biological and Ecological Impacts

Beyond standard ecotoxicity, understanding the long-term biological and ecological effects of potential environmental exposure to arsenosiloxanes is a critical challenge. tandfonline.com Chronic exposure to arsenic is linked to numerous diseases in humans. nih.gov The biological effects of silicon are more complex; while some forms like crystalline silica (B1680970) are hazardous, bioavailable ortho-silicic acid has been associated with various biological processes, including bone health and collagen synthesis. nih.govspringermedizin.de

The central scientific question is how the unique chemical structure of arsenosiloxanes influences their biological activity. Research must be directed toward:

Metabolic Pathways: Determining how organisms absorb, metabolize, and excrete these compounds. Does the silicon moiety alter the metabolic fate of the arsenic component?

Mechanism of Toxicity: If toxicity is observed, elucidating the specific molecular mechanisms. For instance, does the compound disrupt metabolic pathways in a manner similar to other organoarsenicals, or does the hybrid structure lead to novel interactions? industrialchemicals.gov.au

Ecosystem-Level Effects: Studying the potential for long-term impacts on microbial communities, soil health, and ecosystem functions if these compounds were to be released into the environment. tandfonline.com

Addressing these questions is fundamental to ensuring that any future development of arsenosiloxane materials proceeds with a full understanding of their potential long-term consequences for human health and the environment. nih.gov

Rational Design of Arsenosiloxane-Based Functional Materials

The ultimate goal of addressing the preceding challenges is to enable the rational design of novel functional materials. frontiersin.orgeuromat2025.comelsevier.com Early work hinted at the potential of arsenosiloxanes as antifungal additives and as arsenic dopants for semiconductors. semanticscholar.org Building on this, a rational design approach, guided by computational modeling and a deep understanding of structure-property relationships, could unlock new applications.

Future research in this domain should focus on:

Tuning Functionality: Systematically modifying the organic substituents (e.g., alkyl, aryl groups) on both the arsenic and silicon atoms to fine-tune properties such as solubility, thermal stability, and reactivity.

Hybrid Material Synthesis: Creating more complex hybrid materials, for example, by incorporating arsenosiloxane units into structured materials like polyhedral oligomeric silsesquioxanes (POSS) to combine their properties. rsc.org

Advanced Applications: Exploring novel applications based on the unique elemental composition, such as catalysts, high refractive index materials, or specialized electronic materials.

The rational design of arsenosiloxane materials represents the culmination of progress in synthesis, characterization, and safety assessment. elsevier.com It holds the promise of transforming these laboratory curiosities into a new class of materials with unique and valuable properties.

Interdisciplinary Research with Materials Science, Environmental Science, and Biomedicine

The convergence of materials science, environmental science, and biomedicine provides a fertile ground for the innovative application of arsenosiloxane chemistry. The ability to combine the properties of arsenic with the versatility of siloxane-based structures opens up new avenues for creating functional materials, addressing environmental challenges, and developing novel therapeutic platforms. This synergy allows researchers to tackle complex problems that a single discipline could not address alone. griffith.edu.authe-innovation.org

Materials Science: From Semiconductors to Responsive Polymers

In materials science, arsenosiloxanes and related arsenic-containing polymers are being explored for a range of advanced applications. griffith.edu.auanu.edu.au Historically, their utility was demonstrated in the synthesis of siloxane-based polymers exhibiting antifungal properties. semanticscholar.org A more contemporary application is the use of specific arsenosiloxane compounds, such as [As(OSiPh2O)3As], as arsenic dopants in the manufacturing of semiconductors. semanticscholar.orgscribd.com

Recent research has expanded into the synthesis of novel arsenic-containing polymers through methods like interfacial polycondensation. uq.edu.au This technique allows for the creation of diverse polymers, including As-polyesters and As-polyamines, by reacting organoarsenic compounds with various nucleophiles. uq.edu.au A particularly promising area of research is the development of "redox-responsive" materials. acs.org The ability of arsenic to interchange between oxidation states (e.g., trivalent As(III) and pentavalent As(V)) can be harnessed to create smart materials that change their properties in response to specific chemical stimuli. acs.orgarchive.org This functionality is highly sought after for applications in sensors, controlled-release systems, and adaptive materials.

Table 1: Applications of Arsenic-Containing Polymers in Materials Science

Polymer/Compound Class Synthesis/Fabrication Method Key Property/Characteristic Application Area Source(s)
Antifungal Siloxane Polymers Polymer Synthesis Antifungal activity Protective coatings semanticscholar.org
[As(OSiPh2O)3As] Chemical Synthesis Arsenic source Semiconductor doping semanticscholar.org
As(V)-Polyamines Interfacial Polycondensation High molecular weight polymers Functional polymers uq.edu.au

Environmental Science: Addressing Arsenic's Dual Role

The field of environmental science is deeply intertwined with arsenic chemistry, primarily due to the challenges posed by arsenic as a widespread environmental contaminant in soil and groundwater. mdpi.comnih.gov Interdisciplinary research in this area focuses on understanding the fate and transport of various arsenic species and developing effective remediation technologies. nih.govinteresjournals.orgunity.edu

While arsenosiloxanes themselves are not typically used for remediation, the challenges of arsenic contamination drive materials science innovation. For instance, natural polymers like chitin (B13524) and chitosan (B1678972) are being extensively studied for their ability to chelate and remove toxic inorganic arsenic species from water. mdpi.com This represents a critical link where environmental problems stimulate the development of new functional materials. Furthermore, the study of arsenic-tolerant microorganisms, such as Luteimonas arsenica, opens up possibilities for bioremediation, merging microbiology with environmental engineering to create sustainable solutions for contaminated sites. researchgate.net

Table 2: Environmental Research on Arsenic Species and Remediation

Arsenic Species of Concern Environmental Medium Research Focus / Remediation Strategy Related Scientific Discipline(s) Source(s)
Inorganic Arsenic (iAs) Groundwater, Soil Adsorption using natural polymers (chitin, chitosan) Materials Science, Chemistry mdpi.com
Arsenite and Arsenate Contaminated Soil Bioremediation using arsenic-tolerant bacteria Microbiology, Biotechnology researchgate.net

Biomedical Innovations: Targeted Therapies and Nanomedicine

Perhaps the most dynamic area of interdisciplinary research for arsenic-based compounds is in biomedicine. nih.gov There is a significant renaissance in the use of organic arsenicals and arsenic-containing polymers for therapeutic purposes, particularly in oncology. uq.edu.au The goal is to harness the bioactivity of arsenic while minimizing toxicity through sophisticated delivery systems. uq.edu.aumdpi.com

A key strategy involves incorporating arsenic into polymers to create advanced drug delivery vehicles. nih.gov For example, researchers have synthesized thermoresponsive block copolymers containing organic arsenicals. acs.org These polymers can self-assemble in aqueous solutions to form nanoparticles. The stability of these nanoparticles can be precisely controlled, for instance, by using arsenic-thiol (As-S) bonds as cross-linkers. acs.org These bonds can be engineered to break under specific conditions found in the body, such as the high oxidative stress within cancer cells, leading to a targeted release of the therapeutic agent. acs.org This approach is also being explored with natural polymers; chitosan is being investigated as a potential vector for delivering the well-known anticancer drug arsenic trioxide (As₂O₃). mdpi.com Such innovations in nanomedicine highlight the powerful synergy between polymer chemistry, materials science, and medicine.

Table 3: Biomedical Research on Arsenic-Containing Polymers

Polymer System Key Structural Feature Intended Biomedical Application Mechanism of Action Source(s)
Side-chain Arsenic-containing Polymers As-S bonds linking Phenylarsine Oxide to polymer Anticancer drug delivery Formation of drug-loaded micelles nih.gov
Chitosan-Arsenic Trioxide Conjugates Natural polymer carrier Tumor therapy Delivery vector for As₂O₃ mdpi.com
Arsenical Block Copolymers Reversible As-S cross-links Stimuli-responsive nanoparticles Tunable stability and controlled release under oxidative stress acs.org

Q & A

Basic: What are the established synthesis protocols for Arsenosiloxane I, and how do reaction conditions influence structural purity?

Methodological Answer:
Synthesis protocols should prioritize reproducibility and structural validation. Common methods involve sol-gel condensation or controlled hydrolysis of arsenic-silicon precursors under inert atmospheres . Key parameters include:

  • Temperature control (e.g., 60–80°C to prevent premature polymerization).
  • Catalyst selection (acidic vs. basic catalysts alter crosslinking rates).
  • Stoichiometric ratios (As:Si ratios impact thermal stability).
    Validate purity via FTIR (As-O-Si stretching bands at 900–950 cm⁻¹) and XRD (amorphous vs. crystalline phases) . Always include raw spectral data in supplementary materials for peer validation .

Basic: How can researchers characterize the thermal stability of this compound, and what analytical techniques are most reliable?

Methodological Answer:
Use thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds (e.g., 250–300°C for backbone degradation). Pair with DSC to identify glass transition temperatures (Tg) and exothermic/endothermic events. For comparative studies, standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg) to minimize artifacts . Discrepancies in reported Tg values may arise from moisture content—pre-dry samples at 100°C for 24 hours .

Advanced: How should conflicting spectroscopic data on this compound’s coordination geometry be resolved?

Methodological Answer:
Contradictions in EXAFS or NMR data (e.g., As-Si bond distances) require:

  • Cross-validation with complementary techniques (e.g., Raman spectroscopy for bond vibrational modes).
  • Computational modeling (DFT calculations to predict optimal geometries).
  • Sample homogeneity checks (SEM-EDS for elemental distribution).
    Address outliers by revisiting synthesis conditions (e.g., solvent polarity affecting self-assembly) and documenting batch-to-batch variability .

Advanced: What experimental designs are optimal for studying this compound’s reactivity with biomolecules?

Methodological Answer:
Adopt a tiered approach:

In vitro assays : Use UV-Vis spectroscopy to monitor ligand binding kinetics (e.g., cysteine interactions at pH 7.4).

Control groups : Include silicon-free arsenic compounds to isolate siloxane-specific effects.

Ethical validation : Ensure cytotoxicity assays comply with institutional review protocols for human-derived cell lines .
Publish raw binding isotherms and statistical significance thresholds (e.g., p < 0.01) to enable meta-analyses .

Advanced: How can computational models address gaps in experimental data on this compound’s electronic properties?

Methodological Answer:
Leverage density functional theory (DFT) to:

  • Predict bandgap energies (compare with experimental UV-Vis-NIR data).
  • Simulate surface adsorption behavior (e.g., H2O or O2 interactions).
    Validate models using experimental XPS data (As 3d and Si 2p core levels). Discrepancies >5% necessitate re-examining basis sets or solvation effects in simulations . Share computational parameters (e.g., Gaussian 16 input files) in supplementary materials .

Basic: What are the best practices for ensuring reproducibility in this compound research?

Methodological Answer:

  • Detailed protocols : Report exact molar ratios, solvent grades, and aging times.
  • Instrument calibration : Document NMR shim procedures and TEM grid preparation.
  • Negative controls : Include unreacted precursors in characterization workflows.
    Use platforms like Zenodo to archive datasets, ensuring DOI-linked accessibility .

Advanced: How can researchers reconcile contradictory findings on this compound’s catalytic activity?

Methodological Answer:
Contradictions often stem from:

  • Surface area differences (BET analysis vs. particle size estimates).
  • Reaction media pH (acidic conditions may leach arsenic).
    Design a meta-analysis framework to normalize data across studies (e.g., turnover frequency per active site). Collaborate with third-party labs for blind validation .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Containment : Use gloveboxes for synthesis to limit airborne exposure.
  • Waste disposal : Neutralize arsenic residues with Fe(OH)3 precipitation.
  • Monitoring : Regular ICP-MS testing of lab surfaces for arsenic contamination.
    Reference OSHA guidelines and institutional EH&S protocols in methods sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.